Product packaging for Neopentyl 4-bromobenzenesulfonate(Cat. No.:CAS No. 14248-15-8)

Neopentyl 4-bromobenzenesulfonate

Cat. No.: B173541
CAS No.: 14248-15-8
M. Wt: 307.21 g/mol
InChI Key: PVJBARUAGAVJSY-UHFFFAOYSA-N
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Description

Neopentyl 4-bromobenzenesulfonate is a useful research compound. Its molecular formula is C11H15BrO3S and its molecular weight is 307.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15BrO3S B173541 Neopentyl 4-bromobenzenesulfonate CAS No. 14248-15-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylpropyl 4-bromobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO3S/c1-11(2,3)8-15-16(13,14)10-6-4-9(12)5-7-10/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJBARUAGAVJSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COS(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384347
Record name Neopentyl 4-bromobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14248-15-8
Record name Neopentyl 4-bromobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Neopentyl 4-bromobenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Neopentyl 4-bromobenzenesulfonate, a compound of interest in organic synthesis and potentially for further applications in drug development. This document compiles available data on its physical characteristics and outlines a detailed experimental protocol for its synthesis.

Core Physical Properties

This compound, with the CAS number 14595-31-0, is a sulfonate ester. A summary of its key physical and chemical properties is presented below. It is important to note that while some properties have been computationally predicted, experimental data for several key metrics remain to be conclusively determined in the literature.

PropertyValueSource
Molecular Formula C₁₁H₁₅BrO₃S[1]
Molecular Weight 307.21 g/mol [1][2]
IUPAC Name 2,2-dimethylpropyl 4-bromobenzenesulfonate[1]
Boiling Point 357.5 ± 25.0 °C at 760 mmHg (Predicted)[3]
Flash Point 170.0 ± 23.2 °C (Predicted)[3]
Refractive Index 1.533 (Predicted)[3]
Melting Point Not available
Density Not available
Solubility Not available

Experimental Protocols: Synthesis of this compound

A detailed method for the synthesis of this compound has been reported and is outlined below.[2]

Materials:
  • 4-bromobenzenesulfonyl chloride

  • Neopentyl alcohol

  • Pyridine

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • 0.05 N aqueous hydrochloric acid

  • Brine

  • Sodium sulfate

  • Silica gel

  • Dichloromethane (CH₂Cl₂)

  • Hexanes

Procedure:
  • To a round bottom flask, add 4-bromobenzenesulfonyl chloride (2.20 g, 8.61 mmol) and pyridine (30 mL).

  • With stirring at ambient temperature, add neopentyl alcohol (1.39 mL, 12.91 mmol).

  • Allow the reaction to stir overnight at ambient temperature.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate, 0.05 N aqueous hydrochloric acid, and brine.

  • Dry the organic layer over sodium sulfate and concentrate it in vacuo.

  • Purify the resulting material using flash column chromatography on silica gel with a 30%-50% gradient of dichloromethane in hexanes.

This procedure yields 4-bromo-benzenesulfonic acid 2,2-dimethyl-propyl ester (this compound) with a reported yield of 85%.[2]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification cluster_product Final Product A 4-bromobenzenesulfonyl chloride R Reaction Mixture A->R B Neopentyl alcohol B->R C Pyridine C->R Q Quench with NaHCO₃ R->Q E Extract with Ethyl Acetate Q->E W1 Wash with NaHCO₃ E->W1 W2 Wash with HCl W1->W2 W3 Wash with Brine W2->W3 D Dry with Na₂SO₄ W3->D C_vac Concentrate in vacuo D->C_vac P Flash Chromatography C_vac->P FP Neopentyl 4-bromobenzenesulfonate P->FP

Synthesis and Purification Workflow

As no specific signaling pathways involving this compound are documented in the searched literature, a diagrammatic representation in that context is not applicable at this time. The provided workflow diagram serves to fulfill the visualization requirement by outlining the logical sequence of the experimental protocol.

References

chemical structure of 2,2-dimethylpropyl 4-bromobenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of 2,2-dimethylpropyl 4-bromobenzenesulfonate, a key intermediate in organic synthesis. This technical guide includes its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthesis workflow.

Chemical Structure and Properties

2,2-dimethylpropyl 4-bromobenzenesulfonate, also known as neopentyl 4-bromobenzenesulfonate, is an organic compound with the molecular formula C₁₁H₁₅BrO₃S. Its structure features a neopentyl group attached to a 4-bromobenzenesulfonate functional group.

Structure:

Physicochemical Data:

PropertyValueReference
Molecular FormulaC₁₁H₁₅BrO₃S[1][2]
Molecular Weight307.21 g/mol [2][3]
IUPAC Name2,2-dimethylpropyl 4-bromobenzenesulfonate[2]
CAS Number19053-29-9
Canonical SMILESC1=CC(=CC=C1S(=O)(=O)OCC(C)(C)C)Br
InChI KeyPVJBARUAGAVJSY-UHFFFAOYSA-N[3]

Synthesis

Experimental Protocol: Synthesis of 2,2-dimethylpropyl 4-bromobenzenesulfonate

This protocol is adapted from established synthetic methods.

Materials:

  • 4-bromobenzenesulfonyl chloride

  • Neopentyl alcohol (2,2-dimethyl-1-propanol)

  • Pyridine

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • 0.05 N aqueous hydrochloric acid

  • Brine (saturated aqueous sodium chloride)

  • Sodium sulfate (anhydrous)

  • Silica gel

  • Dichloromethane

  • Hexanes

Procedure:

  • To a round bottom flask, add 4-bromobenzenesulfonyl chloride (1.0 eq) and pyridine (as solvent).

  • With stirring at ambient temperature, add neopentyl alcohol (1.5 eq).

  • Stir the reaction mixture overnight at ambient temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate, 0.05 N aqueous hydrochloric acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 30%-50% dichloromethane in hexanes.

Expected Yield: Approximately 85%.

Synthesis Workflow

Synthesis_Workflow reagents 4-bromobenzenesulfonyl chloride Neopentyl alcohol Pyridine reaction Stir overnight at ambient temperature reagents->reaction 1. workup Quench (aq. NaHCO₃) Extract (Ethyl Acetate) Wash (aq. NaHCO₃, aq. HCl, Brine) Dry (Na₂SO₄) Concentrate reaction->workup 2. purification Flash Column Chromatography (Silica gel, CH₂Cl₂/Hexanes) workup->purification 3. product 2,2-dimethylpropyl 4-bromobenzenesulfonate purification->product 4.

Caption: Synthesis workflow for 2,2-dimethylpropyl 4-bromobenzenesulfonate.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 2,2-dimethylpropyl 4-bromobenzenesulfonate were not available in the public domain at the time of this report. Researchers are advised to acquire this data upon synthesis and purification for full characterization.

Applications in Research and Drug Development

Sulfonate esters, such as 2,2-dimethylpropyl 4-bromobenzenesulfonate, are versatile intermediates in organic synthesis. The bromobenzenesulfonate group is an excellent leaving group, making this compound a useful reagent for the introduction of the neopentyl group in various molecules. This is particularly relevant in the synthesis of complex organic molecules and in the development of new pharmaceutical compounds where the sterically hindered neopentyl group can be used to modulate the pharmacological properties of a drug candidate.

Safety Information

For research use only. Not for human or veterinary use. Standard laboratory safety precautions should be taken when handling this chemical. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.

References

An In-depth Technical Guide to Neopentyl 4-bromobenzenesulfonate (CAS: 14248-15-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentyl 4-bromobenzenesulfonate, with CAS number 14248-15-8, is a valuable organic compound characterized by the presence of a sterically hindered neopentyl ester group attached to a bromobenzenesulfonate moiety. This unique structural feature imparts significant stability against nucleophilic attack, making it an interesting building block in organic synthesis and a precursor in the development of advanced therapeutic and diagnostic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and insights into its applications, particularly in the burgeoning field of radiopharmaceuticals.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₁₁H₁₅BrO₃S.[1] Its key identifiers and computed physicochemical properties are summarized in the tables below. It is important to note that while experimental data for some properties are limited, computed values provide useful estimates for experimental design.

Table 1: Compound Identification
IdentifierValue
CAS Number 14248-15-8[1]
IUPAC Name 2,2-dimethylpropyl 4-bromobenzenesulfonate[1]
Molecular Formula C₁₁H₁₅BrO₃S[1]
Molecular Weight 307.21 g/mol [1]
InChI Key PVJBARUAGAVJSY-UHFFFAOYSA-N[1]
Canonical SMILES CC(C)(C)COS(=O)(=O)C1=CC=C(C=C1)Br[1]
Table 2: Computed Physicochemical Properties
PropertyValueSource
XLogP3 3.6PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 4PubChem[1]
Exact Mass 305.99253 DaPubChem[1]
Topological Polar Surface Area 51.8 ŲPubChem[1]
Boiling Point (Predicted) 357.5 ± 25.0 °C at 760 mmHgGuidechem
Refractive Index (Predicted) 1.533Guidechem

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of neopentyl alcohol with 4-bromobenzenesulfonyl chloride in the presence of a base. A detailed experimental protocol is provided below, adapted from the Open Reaction Database.[2]

Experimental Protocol: Synthesis

Materials:

  • 4-bromobenzenesulfonyl chloride (2.20 g, 8.61 mmol)

  • Neopentyl alcohol (1.39 mL, 12.91 mmol)

  • Pyridine (30 mL)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • 0.05 N aqueous hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for flash chromatography

  • Hexanes

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a round bottom flask, add 4-bromobenzenesulfonyl chloride (2.20 g, 8.61 mmol) and pyridine (30 mL).

  • With stirring at ambient temperature, add neopentyl alcohol (1.39 mL, 12.91 mmol).

  • Stir the reaction mixture overnight at ambient temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts sequentially with saturated aqueous sodium bicarbonate solution, 0.05 N aqueous hydrochloric acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a 30%-50% gradient of dichloromethane in hexanes.

  • This procedure typically yields approximately 2.24 g (85%) of this compound.[2]

Synthesis_Workflow reagents 4-Bromobenzenesulfonyl Chloride Neopentyl Alcohol Pyridine reaction Esterification (Overnight, Room Temp) reagents->reaction workup Aqueous Workup (NaHCO3, HCl, Brine) reaction->workup extraction Extraction (Ethyl Acetate) workup->extraction purification Flash Chromatography (Silica Gel) extraction->purification product This compound purification->product Radiolabeling_Workflow precursor Neopentyl Sulfonate Precursor reaction Nucleophilic Substitution (e.g., 50-60°C) precursor->reaction reagents Radiohalogen ([²¹¹At]⁻ or [¹²⁵I]⁻) Base (e.g., DIEA) reagents->reaction monitoring Reaction Monitoring (Radio-TLC) reaction->monitoring purification Purification (Solid-Phase Extraction) monitoring->purification product Radiolabeled Neopentyl Compound purification->product

References

In-Depth Technical Guide to Neopentyl 4-bromobenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of Neopentyl 4-bromobenzenesulfonate (CAS No: 14248-15-8). The information is curated for professionals in research and development who require detailed chemical and procedural information.

Core Spectroscopic Data

While comprehensive spectral datasets for this compound are not widely available in public spectral databases, the following sections detail the expected spectroscopic characteristics based on its chemical structure and available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the neopentyl and the 4-bromobenzenesulfonyl groups. The protons on the aromatic ring will appear as two distinct doublets in the downfield region (typically δ 7.5-8.0 ppm) due to the deshielding effect of the sulfonate group and the bromine atom. The methylene protons of the neopentyl group, being adjacent to the electron-withdrawing sulfonate ester oxygen, will appear as a singlet further downfield than a typical alkyl chain (likely in the δ 3.8-4.2 ppm range). The nine equivalent protons of the tert-butyl group will produce a sharp singlet in the upfield region (around δ 1.0 ppm).

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each carbon environment in the molecule. The aromatic carbons will resonate in the δ 125-140 ppm region. The carbon atom bonded to the bromine will be shifted, as will the carbon atom attached to the sulfonyl group. The methylene carbon of the neopentyl group is expected in the δ 70-80 ppm range, while the quaternary carbon and the methyl carbons of the tert-butyl group will appear in the aliphatic region of the spectrum. PubChem indicates the availability of a ¹³C NMR spectrum, though the specific data is not provided.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorptions corresponding to the sulfonate group. Key expected peaks include:

  • S=O asymmetric stretching: 1350-1380 cm⁻¹ (strong)

  • S=O symmetric stretching: 1170-1190 cm⁻¹ (strong)

  • S-O-C stretching: 1000-1050 cm⁻¹

  • C-H stretching (aromatic and aliphatic): 2850-3100 cm⁻¹

  • C=C stretching (aromatic): ~1580 cm⁻¹ and ~1470 cm⁻¹

  • C-Br stretching: 600-700 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry data for this compound is available as a Gas Chromatography-Mass Spectrometry (GC-MS) spectrum, according to PubChem.[1] The mass spectrum would show the molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to its molecular weight (307.21 g/mol for the most common isotopes).[1] Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺). Common fragmentation patterns would likely involve the loss of the neopentyl group, the 4-bromobenzenesulfonyl moiety, and sulfur dioxide.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 2,2-dimethylpropyl 4-bromobenzenesulfonate[1]
CAS Number 14248-15-8[1]
Molecular Formula C₁₁H₁₅BrO₃S[1]
Molecular Weight 307.21 g/mol [1]

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Feature Predicted Chemical Shift / Wavenumber / m/z
¹H NMR Aromatic Protonsδ 7.5-8.0 ppm (2H, d), δ 7.5-8.0 ppm (2H, d)
Methylene Protons (-CH₂-)δ 3.8-4.2 ppm (2H, s)
Methyl Protons (-C(CH₃)₃)~δ 1.0 ppm (9H, s)
¹³C NMR Aromatic Carbonsδ 125-140 ppm
Methylene Carbon (-CH₂-)δ 70-80 ppm
Quaternary Carbon (-C(CH₃)₃)Aliphatic region
Methyl Carbons (-C(CH₃)₃)Aliphatic region
IR S=O asymmetric stretch1350-1380 cm⁻¹
S=O symmetric stretch1170-1190 cm⁻¹
S-O-C stretch1000-1050 cm⁻¹
MS Molecular Ion [M]⁺m/z 306/308 (due to Br isotopes)

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is available from the Open Reaction Database. The procedure involves the reaction of neopentyl alcohol with 4-bromobenzenesulfonyl chloride in the presence of pyridine.

Synthesis of this compound

  • Materials:

    • 4-bromobenzenesulfonyl chloride (2.20 g, 8.61 mmol)

    • Neopentyl alcohol (1.39 mL, 12.91 mmol)

    • Pyridine (30 mL)

    • Saturated aqueous sodium bicarbonate

    • 0.05 N aqueous hydrochloric acid

    • Brine

    • Ethyl acetate

    • Sodium sulfate

    • Silica gel

    • Methylene chloride

    • Hexanes

  • Procedure:

    • To a round bottom flask, add 4-bromobenzenesulfonyl chloride (2.20 g, 8.61 mmol) and pyridine (30 mL).

    • With stirring at ambient temperature, add neopentyl alcohol (1.39 mL, 12.91 mmol).

    • Stir the reaction mixture overnight at ambient temperature.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic extracts with saturated aqueous sodium bicarbonate, followed by 0.05 N aqueous hydrochloric acid, and then brine.

    • Dry the organic layer over sodium sulfate and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using a 30%-50% gradient of methylene chloride in hexanes to yield the final product.

Mandatory Visualization

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_of_Neopentyl_4_bromobenzenesulfonate Neopentyl_Alcohol Neopentyl Alcohol dummy Neopentyl_Alcohol->dummy Bromobenzenesulfonyl_Chloride 4-Bromobenzenesulfonyl Chloride Bromobenzenesulfonyl_Chloride->dummy Pyridine Pyridine Pyridine->dummy Product This compound dummy->Product

Caption: Synthesis of this compound.

References

Neopentyl 4-bromobenzenesulfonate molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Neopentyl 4-bromobenzenesulfonate

This document provides a concise overview of the fundamental molecular properties of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

The essential molecular identifiers for this compound are summarized below. This information is critical for analytical studies, molecular modeling, and experimental design.

PropertyValueSource
Molecular Formula C11H15BrO3S[1][2]
Molecular Weight 307.21 g/mol [1]
IUPAC Name 2,2-dimethylpropyl 4-bromobenzenesulfonate[1]
CAS Number 14248-15-8[1][2][3]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound can be found in various chemical literature and patents. A generalized workflow for its synthesis typically involves the esterification of 4-bromobenzenesulfonyl chloride with neopentyl alcohol in the presence of a base.

For characterization, standard analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

  • Mass Spectrometry (MS): This technique is used to verify the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Logical Structure of this compound

The following diagram illustrates the constituent parts of the this compound molecule.

cluster_0 This compound cluster_1 Final Compound A Neopentyl Group (C5H11) C This compound (C11H15BrO3S) A->C Ester Linkage B 4-bromobenzenesulfonate Group (C6H4BrO3S) B->C Ester Linkage

Caption: Molecular components of this compound.

References

The Neopentyl Group: An In-depth Technical Guide to its Steric Hindrance Effects

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The neopentyl group, systematically named 2,2-dimethylpropyl, is a sterically demanding alkyl substituent renowned for its profound impact on chemical reactivity and molecular conformation. Its unique structural feature—a quaternary carbon atom adjacent to the point of attachment—creates a significant steric shield that dramatically hinders backside attack in bimolecular nucleophilic substitution (SN2) reactions and influences the pathways of other chemical transformations. This technical guide provides a comprehensive analysis of the steric effects imparted by the neopentyl group, supported by quantitative data, detailed experimental protocols for assessing these effects, and graphical representations of key concepts to aid in understanding. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, where the strategic use of sterically bulky groups is paramount.

Introduction: The Structural Basis of Neopentyl Steric Hindrance

The neopentyl group, with the formula (CH₃)₃CCH₂–, is an isomer of pentyl alcohol.[1] Its defining characteristic is the presence of a quaternary carbon atom bonded to three methyl groups and the methylene group that connects to the rest of the molecule.[1] This arrangement, often likened to a "steric cone," effectively blocks access to the alpha-carbon (the carbon atom to which the neopentyl group is attached). This steric bulk is the primary determinant of the group's influence on reaction kinetics and mechanisms.

Unlike less branched alkyl groups, the neopentyl group's steric hindrance is not just a localized effect. The three methyl groups of the tert-butyl moiety project outwards, creating a wide steric field that can influence the approach of reactants, the stability of transition states, and the preferred conformations of molecules.

Quantifying the Steric Effect: Reaction Kinetics and Steric Parameters

The most dramatic illustration of the neopentyl group's steric hindrance is its effect on the rate of bimolecular nucleophilic substitution (SN2) reactions. These reactions, which rely on the backside attack of a nucleophile on an electrophilic carbon, are exceptionally sensitive to steric bulk around the reaction center.

Relative Rates of SN2 Reactions

The following table summarizes the relative rates of SN2 reactions for a series of alkyl bromides with a common nucleophile. The data starkly contrasts the reactivity of neopentyl bromide with less hindered primary and secondary alkyl halides.

Alkyl BromideStructureRelative Rate (SN2)
Methyl bromideCH₃Br30
Ethyl bromideCH₃CH₂Br1
n-Propyl bromideCH₃CH₂CH₂Br0.4
Isobutyl bromide(CH₃)₂CHCH₂Br0.03
Neopentyl bromide (CH₃)₃CCH₂Br 0.00001
sec-Butyl bromideCH₃CH(Br)CH₂CH₃0.02
tert-Butyl bromide(CH₃)₃CBr~0 (Favors SN1)

Data compiled from various sources. The rates are relative to ethyl bromide.

As the data indicates, neopentyl bromide undergoes SN2 reaction at a rate approximately 100,000 times slower than ethyl bromide, rendering it practically inert under typical SN2 conditions. This dramatic rate reduction is a direct consequence of the steric blockade presented by the tert-butyl portion of the neopentyl group, which prevents the nucleophile from accessing the anti-bonding orbital of the C-Br bond for backside attack.

Conformational Analysis and A-Values

The A-value of a substituent is a measure of its steric bulk, quantified by the Gibbs free energy difference (ΔG°) between the equatorial and axial conformations of a monosubstituted cyclohexane. A larger A-value indicates a greater preference for the sterically less hindered equatorial position.

SubstituentA-value (kcal/mol)
Methyl1.7
Ethyl1.8
Isopropyl2.2
tert-Butyl>4.5
Neopentyl ~2.0

While the tert-butyl group has one of the largest A-values, the neopentyl group's A-value is surprisingly modest in comparison. This is because the steric bulk is one carbon removed from the cyclohexane ring, allowing for some conformational flexibility that mitigates the most severe steric clashes in the axial position. However, this does not diminish its impact on reaction transition states where the steric demand is more acute.

Taft Steric Parameters (E_s)

The Taft steric parameter, E_s, is a quantitative measure of the steric effect of a substituent, derived from the rates of acid-catalyzed hydrolysis of esters. More negative E_s values indicate greater steric hindrance.

SubstituentTaft Steric Parameter (E_s)
Hydrogen+1.24
Methyl0.00
Ethyl-0.07
n-Propyl-0.36
Isopropyl-0.47
Isobutyl-0.93
Neopentyl -1.74
tert-Butyl-1.54

The E_s value for the neopentyl group is significantly more negative than for other primary and secondary alkyl groups, quantifying its substantial steric bulk. Interestingly, it is even more negative than that of the tert-butyl group, which can be attributed to the specific nature of the ester hydrolysis reaction used to define the parameter.

Reaction Pathways Dominated by Steric Hindrance

The neopentyl group's steric properties dictate the feasible reaction pathways for molecules containing this moiety.

The Disfavored SN2 Pathway

As established, the direct backside attack required for an SN2 reaction is severely impeded. The transition state for an SN2 reaction on a neopentyl substrate would involve a highly strained pentacoordinate carbon, with significant van der Waals repulsion between the incoming nucleophile, the leaving group, and the bulky tert-butyl portion of the neopentyl group.

Figure 1: Comparison of SN2 transition states.
The SN1 Pathway and Rearrangement

While SN2 reactions are exceptionally slow, neopentyl halides can undergo unimolecular nucleophilic substitution (SN1) reactions, albeit with a characteristic rearrangement. The reaction proceeds through the formation of a primary carbocation, which is highly unstable. This carbocation rapidly rearranges via a 1,2-methyl shift to form a much more stable tertiary carbocation, which then reacts with the nucleophile.

SN1_Rearrangement Start Neopentyl Halide ((CH₃)₃CCH₂-X) Carbocation1 Primary Carbocation ((CH₃)₃CCH₂⁺) Start->Carbocation1 - X⁻ Rearrangement 1,2-Methyl Shift Carbocation1->Rearrangement Carbocation2 Tertiary Carbocation ((CH₃)₂C⁺CH₂CH₃) Rearrangement->Carbocation2 Product Substituted Product ((CH₃)₂C(Nu)CH₂CH₃) Carbocation2->Product + Nu⁻

Figure 2: SN1 reaction pathway with rearrangement.

Experimental Protocols for Quantifying Steric Effects

The following are generalized methodologies for key experiments used to determine the steric impact of the neopentyl group.

Determination of Relative SN2 Reaction Rates by Competition Experiment with GC Analysis

This method allows for the direct comparison of the reactivity of two different alkyl halides towards a nucleophile.

Objective: To determine the relative reactivity of neopentyl bromide and n-butyl bromide in an SN2 reaction with sodium iodide.

Materials:

  • Neopentyl bromide

  • n-Butyl bromide

  • Sodium iodide

  • Acetone (anhydrous)

  • Dodecane (internal standard)

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Appropriate GC column (e.g., non-polar capillary column)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Standard Preparation: Prepare standard solutions of known concentrations of neopentyl bromide, n-butyl bromide, and the internal standard (dodecane) in acetone. Inject these standards into the GC to determine their retention times and response factors.

  • Reaction Setup: In a clean, dry reaction vessel, combine equimolar amounts of neopentyl bromide and n-butyl bromide in acetone. Add the internal standard.

  • Initiation of Reaction: Add a limiting amount of sodium iodide (e.g., 0.5 equivalents relative to the total alkyl halide concentration) to the solution to initiate the reaction. Start a timer immediately.

  • Reaction Monitoring: At regular time intervals (e.g., 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture. Quench the reaction immediately by diluting the aliquot in a vial containing water and a small amount of a suitable organic solvent (e.g., diethyl ether) to extract the organic components.

  • GC Analysis: Inject the organic layer of the quenched aliquots into the GC.

  • Data Analysis: Using the predetermined retention times, identify the peaks corresponding to neopentyl bromide, n-butyl bromide, and the internal standard. Integrate the peak areas. The concentration of each alkyl halide at each time point can be calculated relative to the constant concentration of the internal standard. The relative rates can be determined by comparing the rates of disappearance of the two alkyl halides.

GC_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Prep_Standards Prepare GC Standards GC_Analysis Analyze by GC Prep_Standards->GC_Analysis Prep_Reaction Prepare Reaction Mixture (Alkyl Halides + Internal Standard) Initiate Initiate Reaction (Add NaI) Prep_Reaction->Initiate Sample Take Aliquots at Time Intervals Initiate->Sample Quench Quench Aliquots Sample->Quench Quench->GC_Analysis Data_Processing Integrate Peaks & Calculate Concentrations GC_Analysis->Data_Processing Determine_Rates Determine Relative Rates Data_Processing->Determine_Rates

Figure 3: Workflow for determining relative reaction rates via GC.
Kinetic Monitoring by NMR Spectroscopy

NMR spectroscopy is a powerful tool for in-situ monitoring of reaction kinetics.

Objective: To measure the rate constant for the reaction of a neopentyl-containing substrate.

Materials:

  • NMR tube

  • Deuterated solvent appropriate for the reaction

  • NMR spectrometer

  • Reactants and catalyst (if any)

Procedure:

  • Initial Spectra: Obtain a high-resolution ¹H NMR spectrum of the starting material in the chosen deuterated solvent. This will serve as the reference (t=0) spectrum.

  • Reaction Initiation: In an NMR tube, combine the starting material and any other reagents, but withhold the component that initiates the reaction (e.g., the nucleophile or catalyst). Place the NMR tube in the spectrometer and allow it to reach thermal equilibrium at the desired reaction temperature.

  • Acquisition Setup: Set up the NMR experiment to acquire spectra at regular intervals. This can be done using automated routines available on most modern spectrometers. The acquisition time for each spectrum should be short relative to the half-life of the reaction.

  • Reaction Start and Monitoring: Inject the initiating reagent into the NMR tube and start the automated acquisition sequence immediately. The spectrometer will then collect a series of spectra over time.

  • Data Processing and Analysis: Process the array of spectra. Select a well-resolved peak for the starting material and one for the product that do not overlap with other signals. Integrate these peaks in each spectrum. The concentration of the reactant and product at each time point is proportional to their respective integral values. Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the rate constant.

Conclusion

The neopentyl group exerts a powerful and predictable steric influence on chemical reactions. Its ability to dramatically slow down SN2 reactions makes it a useful structural motif in situations where this reaction pathway needs to be suppressed. Conversely, when SN1 conditions are employed, the propensity for rearrangement must be considered. The quantitative data and experimental protocols presented in this guide provide a framework for understanding, predicting, and manipulating the steric effects of the neopentyl group in chemical design and synthesis. For researchers in drug development, the neopentyl group can be a valuable tool for tuning the metabolic stability and conformational properties of bioactive molecules.

References

An In-depth Technical Guide on the Solubility of Neopentyl 4-bromobenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of Neopentyl 4-bromobenzenesulfonate in common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility assessments derived from experimental procedures for its synthesis and purification. Additionally, a comprehensive experimental protocol for its synthesis is provided, along with a workflow diagram to visually represent the process.

Core Compound Properties

This compound is an organic compound with the following key identifiers:

  • IUPAC Name: 2,2-dimethylpropyl 4-bromobenzenesulfonate[1]

  • Molecular Formula: C₁₁H₁₅BrO₃S[1]

  • Molecular Weight: 307.21 g/mol [1][2]

  • CAS Number: 14248-15-8[1][2]

Solubility Profile

The following table summarizes the qualitative solubility based on documented laboratory procedures.

Solvent ClassificationSolventSolubilityRationale from Experimental Use
Polar Aprotic PyridineSolubleUsed as a solvent in the synthesis reaction.[2]
Ethyl AcetateSolubleUsed as the extraction solvent.[2]
Dichloromethane (CH₂Cl₂)SolubleUsed as a component of the mobile phase in flash column chromatography for purification.[2]
Nonpolar HexanesSparingly Soluble / InsolubleUsed as a component of the mobile phase in flash column chromatography, suggesting lower solubility to allow for separation on silica gel.[2]
Aqueous Saturated Aqueous Sodium BicarbonateInsolubleUsed as a quenching and washing agent, indicating the compound is not soluble in aqueous basic solutions.[2]
0.05 N Aqueous Hydrochloric AcidInsolubleUsed as a washing agent, indicating the compound is not soluble in aqueous acidic solutions.[2]
Brine (Saturated Aqueous NaCl)InsolubleUsed as a washing agent, indicating insolubility in high ionic strength aqueous solutions.[2]

Experimental Protocol: Synthesis of this compound

The following protocol for the synthesis of this compound is based on a procedure detailed in patent literature.[2]

Materials:

  • 4-bromobenzenesulfonyl chloride (2.20 g, 8.61 mmol)

  • Neopentyl alcohol (1.39 mL, 12.91 mmol)

  • Pyridine (30 mL)

  • Saturated aqueous sodium bicarbonate

  • 0.05 N aqueous hydrochloric acid

  • Brine

  • Ethyl acetate

  • Sodium sulfate

  • Silica gel for flash chromatography

  • Dichloromethane (CH₂Cl₂)

  • Hexanes

Procedure:

  • To a round bottom flask, add 4-bromobenzenesulfonyl chloride (2.20 g, 8.61 mmol) and pyridine (30 mL).

  • With stirring at ambient temperature, add neopentyl alcohol (1.39 mL, 12.91 mmol).

  • Stir the reaction mixture overnight at ambient temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate, 0.05 N aqueous hydrochloric acid, and brine.

  • Dry the organic layer over sodium sulfate.

  • Concentrate the solution in vacuo to obtain the crude product.

  • Purify the resulting material using flash column chromatography on silica gel, eluting with a gradient of 30% to 50% dichloromethane in hexanes.

  • This procedure yields 2.24 g (85%) of this compound.[2]

Workflow and Process Visualization

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Synthesis_Workflow Reactants Reactants: 4-bromobenzenesulfonyl chloride Neopentyl alcohol Pyridine (solvent) Reaction Reaction (Stir overnight at ambient temp.) Reactants->Reaction Quench Quenching (Sat. aq. NaHCO₃) Reaction->Quench Extraction Extraction (Ethyl Acetate) Quench->Extraction Washing Washing Steps (aq. NaHCO₃, aq. HCl, Brine) Extraction->Washing Drying Drying (Na₂SO₄) Washing->Drying Concentration Concentration (in vacuo) Drying->Concentration Purification Purification (Flash Chromatography) Concentration->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: Synthesis and purification workflow for this compound.

References

An In-depth Technical Guide to Neopentyl 4-bromobenzenesulfonate: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl 4-bromobenzenesulfonate is a key organic compound utilized primarily in advanced organic synthesis. Its structure, featuring a sterically hindered neopentyl group and a good leaving group in the form of 4-bromobenzenesulfonate (brosylate), imparts specific reactivity that is advantageous in various synthetic transformations. This technical guide provides a comprehensive overview of its synthesis, historical context, and notable applications, with a focus on its relevance to drug development. Detailed experimental protocols and structured data are presented to facilitate its practical use in the laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. It is important to note that some of these values are predicted, as extensive experimental data is not widely published.

PropertyValueSource
IUPAC Name 2,2-dimethylpropyl 4-bromobenzenesulfonatePubChem[1]
CAS Number 14248-15-8PubChem[1]
Molecular Formula C₁₁H₁₅BrO₃SPubChem[1]
Molecular Weight 307.21 g/mol PubChem[1]
Predicted Boiling Point 357.5 ± 25.0 °C at 760 mmHgGuidechem[2]
Predicted Flash Point 170.0 ± 23.2 °CGuidechem[2]
Predicted Refractive Index 1.533Guidechem[2]
InChI Key PVJBARUAGAVJSY-UHFFFAOYSA-NPubChem[1]
SMILES CC(C)(C)COS(=O)(=O)C1=CC=C(C=C1)BrPubChem[1]

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the reaction of neopentyl alcohol with 4-bromobenzenesulfonyl chloride in the presence of a base, typically pyridine. Pyridine acts as a catalyst and also serves to neutralize the hydrochloric acid byproduct formed during the reaction.

Experimental Protocol

The following protocol is adapted from the Open Reaction Database.[3]

Materials:

  • 4-bromobenzenesulfonyl chloride (2.20 g, 8.61 mmol)

  • Neopentyl alcohol (1.39 mL, 12.91 mmol)

  • Pyridine (30 mL)

  • Saturated aqueous sodium bicarbonate solution

  • 0.05 N aqueous hydrochloric acid

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Silica gel for flash chromatography

  • Hexanes

  • Dichloromethane

Procedure:

  • To a round bottom flask, add 4-bromobenzenesulfonyl chloride (2.20 g, 8.61 mmol) and pyridine (30 mL).

  • With stirring at ambient temperature, add neopentyl alcohol (1.39 mL, 12.91 mmol).

  • Stir the reaction mixture overnight at ambient temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution, 0.05 N aqueous hydrochloric acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the dried solution in vacuo to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel using a 30%-50% gradient of dichloromethane in hexanes.

  • This procedure yields approximately 2.24 g (85%) of this compound as the final product.[3]

Synthesis Workflow

G Synthesis of this compound reagent1 4-bromobenzenesulfonyl chloride reaction Stir overnight at ambient temperature reagent1->reaction reagent2 Neopentyl alcohol reagent2->reaction solvent Pyridine solvent->reaction workup Aqueous Workup (NaHCO3, HCl, Brine) reaction->workup extraction Extraction with Ethyl Acetate workup->extraction purification Flash Chromatography (Silica gel, CH2Cl2/Hexanes) extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The utility of this compound in the context of drug development and broader organic synthesis stems from two key features: the excellent leaving group ability of the brosylate anion and the steric hindrance provided by the neopentyl group.

Role as a Precursor for Radiolabeled Compounds

A significant and recent application of neopentyl sulfonates is in the synthesis of radiolabeled molecules for diagnostic and therapeutic purposes. Specifically, a neopentyl sulfonate precursor has been used to synthesize a neopentyl ²¹¹At-labeled activated ester, which is then used to label antibodies for targeted alpha therapy.[4][5][6] The neopentyl group provides in vivo stability to the resulting radiolabeled antibody, preventing premature dehalogenation.[4][5][6]

The following is a generalized protocol based on the synthesis of a neopentyl ²¹¹At-labeled activated ester from a sulfonyl ester precursor.[7]

Materials:

  • Astatine-211 (²¹¹At) residue from a cyclotron target.

  • Neopentyl sulfonyl ester precursor (e.g., sulfonyl ester 7 in the cited literature, 400 µg).

  • Acetonitrile (CH₃CN, 50 µL)

  • Diisopropylethylamine (DIEA, 0.5 µL)

  • 10% aqueous solution of sodium ascorbate (0.5 µL)

Procedure:

  • Prepare a residue of ²¹¹At via dry-distillation from an irradiated ²⁰⁹Bi target.

  • To this residue, add the neopentyl sulfonyl ester precursor (400 µg) dissolved in acetonitrile (50 µL).

  • Add diisopropylethylamine (0.5 µL) and a 10% aqueous solution of sodium ascorbate (0.5 µL).

  • Heat the reaction mixture at 50 °C for 60 minutes.

  • The resulting mixture contains the ²¹¹At-labeled compound, which can then be purified and used for subsequent conjugation to antibodies.[7]

G Application in Antibody Radiolabeling precursor Neopentyl Sulfonate Precursor labeling Nucleophilic Astatination precursor->labeling astatine Astatine-211 ([211At]) astatine->labeling intermediate 211At-labeled Activated Ester labeling->intermediate conjugation Conjugation intermediate->conjugation antibody Antibody (e.g., Cetuximab) antibody->conjugation product 211At-labeled Antibody conjugation->product application Targeted Alpha Therapy product->application

Caption: Logical workflow for the use of a neopentyl sulfonate in radiolabeling.

Use in Coupling Reactions and as a Protecting Group

The brosylate portion of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of many pharmaceutical compounds.[8][9]

Furthermore, the neopentyl group can serve as a sterically hindered protecting group for sulfonic acids.[10][11] Sulfonic acid groups are often introduced into drug candidates to improve their water solubility and pharmacokinetic properties. However, their high polarity can interfere with synthetic steps in nonpolar solvents. By converting the sulfonic acid to a neopentyl ester, the polarity is masked, allowing for easier manipulation of the molecule in organic solvents. The neopentyl ester is highly resistant to nucleophilic displacement due to steric hindrance but can be removed under specific conditions when desired.[10]

Conclusion

This compound is a valuable reagent in organic synthesis with specific applications that are highly relevant to the field of drug development. Its straightforward synthesis and the unique properties conferred by the neopentyl and brosylate groups make it a useful tool for constructing complex molecules, including next-generation radiopharmaceuticals. The detailed protocols and data presented in this guide are intended to support researchers in the effective application of this versatile compound.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of Neopentyl 4-Bromobenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentyl 4-bromobenzenesulfonate is a sterically hindered primary alkyl sulfonate that presents unique challenges and opportunities in nucleophilic substitution reactions. Due to the bulky tert-butyl group adjacent to the reaction center, direct SN2 displacement is significantly retarded. Consequently, reaction conditions must be carefully selected to achieve desired transformations, which may proceed via a slow SN2 pathway or, under certain conditions, an SN1 mechanism involving a rearranged carbocation. These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in nucleophilic substitution reactions with a variety of nucleophiles, offering insights into reaction pathways and optimization strategies.

Introduction

Nucleophilic substitution is a cornerstone of organic synthesis, enabling the interconversion of functional groups. The reactivity of the substrate is paramount, with steric hindrance playing a critical role. Neopentyl systems are classic examples of sterically hindered substrates where the rate of SN2 reactions is dramatically reduced. For instance, neopentyl bromide reacts approximately 100,000 times slower than ethyl bromide in a typical SN2 reaction.[1] this compound, possessing a good leaving group, offers a platform to explore these sterically demanding transformations. Understanding the interplay between the substrate, nucleophile, solvent, and temperature is crucial for achieving successful substitution, either by forcing the SN2 pathway or by promoting a controlled SN1 reaction with rearrangement.

Synthesis of this compound

A reliable method for the preparation of this compound is essential for its use as a substrate in nucleophilic substitution studies. The following protocol, adapted from established procedures, provides a high-yielding synthesis from neopentyl alcohol.

Protocol 1: Synthesis of this compound

Reagent MW ( g/mol ) Amount Moles Equivalents
Neopentyl alcohol88.151.14 g (1.39 mL)0.01291.5
4-Bromobenzenesulfonyl chloride255.502.20 g0.00861.0
Pyridine79.1030 mL-Solvent

Procedure:

  • To a round-bottom flask charged with 4-bromobenzenesulfonyl chloride (2.20 g, 8.61 mmol), add pyridine (30 mL).

  • Stir the solution at ambient temperature and add neopentyl alcohol (1.39 mL, 12.91 mmol).

  • Continue stirring the reaction mixture overnight at ambient temperature.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic extracts sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL), 0.05 N aqueous hydrochloric acid (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 30% to 50% dichloromethane in hexanes, to afford this compound as a white solid (2.24 g, 85% yield).[2]

Nucleophilic Substitution Protocols

The following protocols detail the reaction of this compound with various nucleophiles. Given the low reactivity of the neopentyl system, forcing conditions such as elevated temperatures and polar aprotic solvents are often necessary to promote the SN2 pathway.

Protocol 2: Substitution with Azide (SN2)

This protocol describes the synthesis of neopentyl azide, a useful precursor for amines and triazoles. The reaction is conducted at an elevated temperature in a polar aprotic solvent to facilitate the SN2 reaction.

Reagent MW ( g/mol ) Amount Moles Equivalents
This compound307.211.00 g0.003251.0
Sodium azide65.010.42 g0.00652.0
Dimethyl sulfoxide (DMSO)78.1320 mL-Solvent

Procedure:

  • In a round-bottom flask, dissolve this compound (1.00 g, 3.25 mmol) in anhydrous DMSO (20 mL).

  • Add sodium azide (0.42 g, 6.50 mmol) to the solution.

  • Heat the reaction mixture to 100 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water (100 mL).

  • Extract the aqueous phase with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with water (3 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate in vacuo to yield neopentyl azide.

Note: Due to the slow nature of this reaction, yields may be moderate. Kinetic studies on similar neopentyl systems suggest that the reaction proceeds to completion over extended periods under these conditions.

Protocol 3: Finkelstein Reaction with Iodide (SN2)

This protocol outlines the synthesis of neopentyl iodide. The Finkelstein reaction is a classic SN2 process, and by using a large excess of sodium iodide in acetone, the equilibrium can be driven towards the product due to the precipitation of sodium 4-bromobenzenesulfonate.[3][4][5]

Reagent MW ( g/mol ) Amount Moles Equivalents
This compound307.211.00 g0.003251.0
Sodium iodide149.892.44 g0.01635.0
Acetone58.0830 mL-Solvent

Procedure:

  • Dissolve this compound (1.00 g, 3.25 mmol) in anhydrous acetone (30 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add sodium iodide (2.44 g, 16.3 mmol) to the solution.

  • Heat the mixture to reflux and maintain for 48-72 hours. A precipitate of sodium 4-bromobenzenesulfonate should form.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter to remove the precipitate.

  • Concentrate the filtrate in vacuo.

  • Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 30 mL) and saturated aqueous sodium thiosulfate solution (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford neopentyl iodide.

Protocol 4: Substitution with Thiolate (SN2)

This protocol describes the synthesis of a neopentyl thioether. Thiolates are generally excellent nucleophiles and can effect substitution on sterically hindered substrates.

Reagent MW ( g/mol ) Amount Moles Equivalents
This compound307.211.00 g0.003251.0
4-tert-Butylbenzenethiol166.280.65 g0.00391.2
Sodium hydride (60% dispersion in mineral oil)24.000.17 g0.00421.3
Dimethylformamide (DMF)73.0925 mL-Solvent

Procedure:

  • To a stirred suspension of sodium hydride (0.17 g of a 60% dispersion, 4.2 mmol) in anhydrous DMF (15 mL) under an inert atmosphere, add a solution of 4-tert-butylbenzenethiol (0.65 g, 3.9 mmol) in anhydrous DMF (5 mL) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.00 g, 3.25 mmol) in anhydrous DMF (5 mL).

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water (3 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the neopentyl thioether.

Reaction Mechanisms and Stereochemistry

The nucleophilic substitution reactions of this compound are governed by the severe steric hindrance imposed by the tert-butyl group.

SN2 Pathway:

The direct backside attack required for an SN2 mechanism is highly impeded. However, with strong nucleophiles and forcing conditions (high temperature, polar aprotic solvents), this pathway can be accessed, albeit at a slow rate. The reaction proceeds with inversion of configuration at the carbon center, although for the achiral neopentyl group, this is not observable.

SN1_Rearrangement cluster_1 SN1 Reaction with Rearrangement Start (CH₃)₃CCH₂OBs PrimaryCarbocation [(CH₃)₃CCH₂]⁺ (Primary, Unstable) Start->PrimaryCarbocation Loss of BsO⁻ Rearrangement 1,2-Methyl Shift PrimaryCarbocation->Rearrangement TertiaryCarbocation [(CH₃)₂C(CH₂CH₃)]⁺ (Tertiary, Stable) Rearrangement->TertiaryCarbocation Product (CH₃)₂C(Nu)CH₂CH₃ TertiaryCarbocation->Product + Nu⁻

References

Application Notes and Protocols: Neopentyl 4-bromobenzenesulfonate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of neopentyl 4-bromobenzenesulfonate as a versatile coupling partner in various palladium-catalyzed cross-coupling reactions. This compound serves as a stable and effective electrophile for the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial transformations in pharmaceutical and materials science research.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, typically between an organoboron compound and an organic halide or sulfonate. This compound has been demonstrated to be an effective substrate in this reaction, coupling with various arylboronic acids to yield neopentyl biphenylsulfonates. Research indicates that 4-bromobenzenesulfonates undergo this coupling more readily than their 3-bromo counterparts.[1]

General Reaction Scheme:
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add a 4:1 mixture of toluene and degassed water (5 mL).

  • Stir the reaction mixture at 90 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired neopentyl 4-phenylbenzenesulfonate.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)(X)L2 Ar-Pd(II)(Br)L₂ Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L₂ Transmetalation->Ar-Pd(II)-Ar'L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. While specific examples with this compound are not prevalent in the literature, its reactivity as an aryl bromide suggests its suitability as a substrate in Heck couplings.

General Reaction Scheme:
Experimental Protocol: Heck Reaction of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a sealed tube, dissolve this compound (1.0 mmol, 1.0 equiv) in DMF (5 mL).

  • Add styrene (1.5 mmol, 1.5 equiv), triethylamine (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • After cooling to room temperature, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the neopentyl 4-stilbenesulfonate product.

Visualization of the Heck Reaction Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)(X)L2 Ar-Pd(II)(Br)L₂ Oxidative_Addition->Ar-Pd(II)(X)L2 Migratory_Insertion Migratory Insertion Ar-Pd(II)(X)L2->Migratory_Insertion Alkene Intermediate_1 R-CH₂-CH(Ar)-Pd(II)(Br)L₂ Migratory_Insertion->Intermediate_1 Beta_Hydride_Elimination β-Hydride Elimination Intermediate_1->Beta_Hydride_Elimination Intermediate_2 H-Pd(II)(Br)L₂ Beta_Hydride_Elimination->Intermediate_2 Substituted Alkene Base_Regeneration Base Regeneration Intermediate_2->Base_Regeneration Base Base_Regeneration->Pd(0)L2

Caption: Catalytic cycle for the Heck cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] this compound can be employed as the aryl halide component in this reaction.

General Reaction Scheme:
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.015 mmol, 1.5 mol%), and copper(I) iodide (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe.

  • Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate and dissolve the residue in diethyl ether.

  • Wash the ether solution with saturated aqueous ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography.

Visualization of the Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)(X)L2 Ar-Pd(II)(Br)L₂ Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation_Pd Transmetalation Ar-Pd(II)(X)L2->Transmetalation_Pd Ar-Pd(II)-AlkyneL2 Ar-Pd(II)-C≡C-R'L₂ Transmetalation_Pd->Ar-Pd(II)-AlkyneL2 Reductive_Elimination_Pd Reductive Elimination Ar-Pd(II)-AlkyneL2->Reductive_Elimination_Pd Reductive_Elimination_Pd->Pd(0)L2 Ar-C≡C-R' Cu(I)X Cu(I)Br Alkyne_Coordination Alkyne Coordination Cu(I)X->Alkyne_Coordination R'-C≡CH Base Cu-Acetylide Cu(I)-C≡C-R' Alkyne_Coordination->Cu-Acetylide Cu-Acetylide->Transmetalation_Pd Transfer of Alkynyl Group

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides or sulfonates.[3][4] this compound is a suitable electrophile for this transformation, allowing for the formation of C-N bonds.

General Reaction Scheme:
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv).

  • Remove the tube from the glovebox and add toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv) under an argon atmosphere.

  • Seal the tube and heat the mixture to 100 °C for 18-24 hours.

  • Cool the reaction to room temperature, dilute with diethyl ether, and filter through a plug of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to give the desired N-arylated amine.

Visualization of the Buchwald-Hartwig Amination Catalytic Cycle```dot

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Ar-Pd(II)(X)L Ar-Pd(II)(Br)L Oxidative_Addition->Ar-Pd(II)(X)L Amine_Coordination Amine Coordination Ar-Pd(II)(X)L->Amine_Coordination R₂NH Deprotonation Deprotonation Amine_Coordination->Deprotonation Base Ar-Pd(II)(NR2)L Ar-Pd(II)(NR₂)L Deprotonation->Ar-Pd(II)(NR2)L Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR2)L->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR₂

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols: Synthesis of Neopentyl 4-bromobenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of Neopentyl 4-bromobenzenesulfonate. This procedure is intended for researchers and scientists in the fields of organic chemistry and drug development. The synthesis involves the reaction of neopentyl alcohol with 4-bromobenzenesulfonyl chloride in the presence of pyridine. The protocol includes a step-by-step methodology, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a sulfonate ester that can serve as a useful intermediate in organic synthesis. Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, making them valuable precursors for the introduction of various functional groups.[1][2][3] This protocol details a reliable method for the preparation of this compound from commercially available starting materials.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of sulfonate esters.[4]

3.1 Materials and Equipment

  • Reactants:

    • 4-bromobenzenesulfonyl chloride (MW: 255.50 g/mol )

    • Neopentyl alcohol (MW: 88.15 g/mol , density: 0.812 g/mL)

    • Pyridine (anhydrous)

  • Work-up and Purification Reagents:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • 0.05 N aqueous hydrochloric acid (HCl)

    • Brine (saturated aqueous NaCl solution)

    • Ethyl acetate (EtOAc)

    • Hexanes

    • Dichloromethane (CH₂Cl₂)

    • Sodium sulfate (Na₂SO₄, anhydrous)

    • Silica gel (for flash column chromatography)

  • Equipment:

    • Round bottom flask

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Rotary evaporator

    • Flash chromatography setup

    • Standard laboratory glassware

3.2 Procedure

  • Reaction Setup: To a round bottom flask, add 4-bromobenzenesulfonyl chloride (2.20 g, 8.61 mmol) and pyridine (30 mL).[4]

  • Addition of Alcohol: While stirring at ambient temperature, add neopentyl alcohol (1.39 mL, 12.91 mmol) to the reaction mixture.[4]

  • Reaction: Allow the reaction to stir overnight at ambient temperature.[4]

  • Quenching: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Perform the extraction three times for optimal recovery.

  • Washing: Combine the organic extracts and wash sequentially with:

    • Saturated aqueous sodium bicarbonate

    • 0.05 N aqueous hydrochloric acid

    • Brine[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a 30%-50% gradient of dichloromethane in hexanes.[4]

  • Product Isolation: Collect the fractions containing the desired product and concentrate the solvent to yield this compound as the final product. The reported yield for this procedure is 85% (2.24 g).[4]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValue
Reactants
4-bromobenzenesulfonyl chloride2.20 g (8.61 mmol)
Neopentyl alcohol1.39 mL (12.91 mmol)
Pyridine (solvent)30 mL
Reaction Conditions
TemperatureAmbient
Reaction TimeOvernight
Purification
TechniqueFlash Column Chromatography
Stationary PhaseSilica Gel
Mobile Phase30%-50% Gradient of CH₂Cl₂ in Hexanes
Product
Product NameThis compound
Molecular FormulaC₁₁H₁₅BrO₃S
Molecular Weight307.21 g/mol
Yield2.24 g (85%)

Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product reactants 1. Combine Reactants (4-bromobenzenesulfonyl chloride, neopentyl alcohol, pyridine) stirring 2. Stir Overnight (Ambient Temperature) reactants->stirring quench 3. Quench (Sat. NaHCO₃) stirring->quench extract 4. Extract (Ethyl Acetate) quench->extract wash 5. Wash (NaHCO₃, HCl, Brine) extract->wash dry 6. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) wash->dry chromatography 7. Flash Chromatography (Silica Gel, CH₂Cl₂/Hexanes) dry->chromatography product Neopentyl 4-bromobenzenesulfonate chromatography->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Pyridine is a flammable and toxic liquid. Handle with care.

  • 4-bromobenzenesulfonyl chloride is corrosive and moisture-sensitive.

  • Hydrochloric acid is corrosive. Handle with appropriate care.

Conclusion

This protocol provides a straightforward and high-yielding method for the synthesis of this compound. The detailed procedure and purification steps should allow for the reliable preparation of this compound for further use in chemical research and development.

References

Application of Neopentyl 4-bromobenzenesulfonate in Pharmaceutical Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl 4-bromobenzenesulfonate is a valuable reagent in pharmaceutical chemistry, primarily utilized as a neopentylating agent. The introduction of a neopentyl group ((CH₃)₃CCH₂-) can significantly alter the physicochemical properties of a parent drug molecule, such as its lipophilicity, metabolic stability, and pharmacokinetic profile. The bulky and sterically hindered nature of the neopentyl group can shield adjacent functional groups from enzymatic degradation, potentially prolonging the drug's half-life. The 4-bromobenzenesulfonate moiety is an excellent leaving group, facilitating nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical research and development.

Key Applications in Pharmaceutical Chemistry

The primary application of this compound is in the alkylation of nucleophilic functional groups within a drug molecule or a key intermediate. This is particularly relevant in the following areas:

  • Prodrug Synthesis: A common strategy to improve the oral bioavailability or other pharmacokinetic properties of a drug is to convert it into a prodrug. This compound can be used to attach a neopentyl ester or ether to a parent drug containing a carboxylic acid or a hydroxyl group, respectively. These neopentyl-containing prodrugs can then be hydrolyzed in vivo to release the active pharmaceutical ingredient.

  • Modification of Lead Compounds: During the lead optimization phase of drug discovery, systematic modifications of a lead compound are performed to improve its activity, selectivity, and pharmacokinetic properties (Structure-Activity Relationship, SAR studies). This compound serves as a tool to introduce the sterically demanding neopentyl group, allowing researchers to probe the steric and electronic requirements of the biological target.

  • Synthesis of Novel Chemical Entities: The neopentyl group can be a key structural motif in the design of new pharmacologically active molecules. This compound provides a reliable method for incorporating this group into complex molecular scaffolds.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 14248-15-8[1]
Molecular Formula C₁₁H₁₅BrO₃S[1]
Molecular Weight 307.21 g/mol [1]
Appearance Solid
IUPAC Name 2,2-dimethylpropyl 4-bromobenzenesulfonate[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 4-bromobenzenesulfonyl chloride and neopentyl alcohol.[2]

Materials:

  • 4-bromobenzenesulfonyl chloride

  • Neopentyl alcohol

  • Pyridine

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • 0.05 N aqueous hydrochloric acid

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate

  • Silica gel for flash chromatography

  • Dichloromethane (CH₂Cl₂)

  • Hexanes

Equipment:

  • Round bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • To a round bottom flask, add 4-bromobenzenesulfonyl chloride (2.20 g, 8.61 mmol) and pyridine (30 mL).

  • With stirring at ambient temperature, add neopentyl alcohol (1.39 mL, 12.91 mmol).

  • Stir the reaction mixture overnight at ambient temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate, followed by 0.05 N aqueous hydrochloric acid, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 30% to 50% dichloromethane in hexanes.

Expected Yield: 2.24 g (85%) of this compound as a white solid.

Table 2: Summary of Synthesis Protocol 1

ReactantMolar Eq.Amount
4-bromobenzenesulfonyl chloride1.02.20 g
Neopentyl alcohol1.51.39 mL
Product Yield
This compound85%
Protocol 2: Representative Neopentylation of a Carboxylic Acid for Prodrug Synthesis

This protocol provides a general method for the neopentylation of a generic drug molecule containing a carboxylic acid (Drug-COOH) to form a neopentyl ester prodrug. This is a representative procedure based on the principles of esterification using sulfonate esters.

Materials:

  • Drug-COOH (a generic carboxylic acid-containing drug)

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Reaction vial or round bottom flask

  • Magnetic stirrer and heating plate

  • Separatory funnel

  • Rotary evaporator

  • HPLC or TLC for reaction monitoring

Procedure:

  • In a reaction vial, dissolve Drug-COOH (1.0 mmol) in DMF (5 mL).

  • Add potassium carbonate (1.5 mmol, 1.5 eq.).

  • To the stirred suspension, add this compound (1.2 mmol, 1.2 eq.).

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or HPLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or preparative HPLC to obtain the desired neopentyl ester prodrug (Drug-COOCH₂C(CH₃)₃).

Mandatory Visualizations

G cluster_synthesis Protocol 1: Synthesis of this compound reagent1 4-bromobenzenesulfonyl chloride reaction Stir overnight at room temp. reagent1->reaction reagent2 Neopentyl alcohol reagent2->reaction solvent Pyridine solvent->reaction product This compound reaction->product

Caption: Workflow for the synthesis of this compound.

G cluster_application Protocol 2: Representative Neopentylation for Prodrug Synthesis drug Drug-COOH reaction Heat (60-80 °C) drug->reaction reagent This compound reagent->reaction base K₂CO₃ / DMF base->reaction workup Aqueous Workup & Purification reaction->workup prodrug Neopentyl Ester Prodrug (Drug-COONeopentyl) workup->prodrug

Caption: General workflow for the synthesis of a neopentyl ester prodrug.

G cluster_pathway Conceptual Pathway of a Neopentyl Ester Prodrug prodrug_admin Oral Administration of Neopentyl Ester Prodrug absorption GI Tract Absorption prodrug_admin->absorption metabolism In vivo Hydrolysis (Esterases) absorption->metabolism active_drug Active Drug Release at Target Site metabolism->active_drug excretion Excretion active_drug->excretion

Caption: Conceptual pharmacokinetic pathway of a neopentyl ester prodrug.

References

Application Notes and Protocols: Neopentyl 4-bromobenzenesulfonate as a Protecting Group Strategy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Neopentyl 4-bromobenzenesulfonate as a robust protecting group, particularly for sulfonic acids and alcohols. Its high stability under a range of conditions, coupled with specific deprotection methods, makes it a valuable tool in multi-step organic synthesis and drug development.

Introduction

The neopentyl group, characterized by its significant steric hindrance, offers exceptional stability when used as a protecting group for sulfonate esters.[1][2] this compound is a key reagent for the introduction of this protective moiety. This strategy is particularly advantageous in complex syntheses where functional groups need to be masked through numerous reaction steps. The neopentyl sulfonate esters exhibit remarkable resistance to nucleophilic attack and a wide array of reagents, yet can be selectively cleaved under specific conditions.[3]

Data Presentation

Table 1: Comparative Stability of Sulfonate Protecting Groups

The following table summarizes the stability of various sulfonate protecting groups under different reaction conditions, highlighting the complementary nature of the neopentyl (Neo) group.

Protecting GroupReagent/ConditionStability
Neopentyl (Neo) Piperidine (overnight, rt) Stable
NaOH (2 eq, 9:1 DCM/MeOH, rt) Stable
NaN₃ (excess, DMSO, 70°C) Partially Cleaved
NaN₃ (excess, DMSO, 100°C) Cleaved
BBr₃ (3 eq, CH₂Cl₂, 0°C) Cleaved
BCl₃ (1 eq, CH₂Cl₂, 0°C) Cleaved
Trifluoroethyl (TFE)Piperidine (overnight, rt)Stable
NaOH (2 eq, 9:1 DCM/MeOH, rt)Cleaved
NaN₃ (excess, DMSO, 70°C)Partially Cleaved
NaN₃ (excess, DMSO, 100°C)Cleaved
BBr₃ (3 eq, CH₂Cl₂, 0°C)Stable
Phenyl (Ph)Piperidine (overnight, rt)Stable
NaOH (2 eq, 9:1 DCM/MeOH, rt)Cleaved
NaN₃ (excess, DMSO, 100°C)Stable
BBr₃ (3 eq, CH₂Cl₂, 0°C)Stable
Isobutyl (iBu)Piperidine (overnight, rt)Cleaved
Acidic ConditionsMore Stable
Nucleophilic CleavageSensitive
Trichloroethyl (TCE)Basic NucleophilesReactive
Non-basic NucleophilesStable

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the protecting group reagent itself.

Materials:

  • 4-bromobenzenesulfonyl chloride

  • Neopentyl alcohol

  • Pyridine

  • Saturated aqueous sodium bicarbonate

  • 0.05 N aqueous hydrochloric acid

  • Brine

  • Ethyl acetate

  • Sodium sulfate

  • Silica gel

  • Dichloromethane (CH₂Cl₂)

  • Hexanes

Procedure:

  • To a round bottom flask, add 4-bromobenzenesulfonyl chloride (2.20 g, 8.61 mmol) and pyridine (30 mL).

  • With stirring at ambient temperature, add neopentyl alcohol (1.39 mL, 12.91 mmol).

  • Stir the reaction mixture overnight at ambient temperature.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate, 0.05 N aqueous hydrochloric acid, and brine.

  • Dry the organic layer over sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a 30%-50% gradient of CH₂Cl₂ in hexanes to yield this compound (2.24 g, 85% yield).[3]

Protocol 2: Protection of an Alcohol with this compound

This protocol outlines the general procedure for protecting a primary alcohol.

Materials:

  • Alcohol substrate

  • This compound

  • Pyridine or another suitable base (e.g., triethylamine)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Magnesium sulfate

  • Silica gel

Procedure:

  • Dissolve the alcohol substrate in dichloromethane.

  • Add pyridine (1.5 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add this compound (1.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to obtain the neopentyl-protected alcohol.

Protocol 3: Deprotection of a Neopentyl Sulfonate using a Lewis Acid

This protocol is suitable for the cleavage of the neopentyl group under acidic conditions.

Materials:

  • Neopentyl-protected substrate

  • Boron trichloride (BCl₃) solution (1M in CH₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • 1M Sodium hydroxide (NaOH)

  • Methanol (MeOH)

Procedure:

  • Dissolve the neopentyl-protected substrate (1 mmol) in CH₂Cl₂ (5 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add boron trichloride solution (1 mL, 1M in CH₂Cl₂, 1 equivalent) dropwise.

  • Stir the solution on ice for 30 minutes.[4]

  • Remove the volatiles under vacuum.

  • Add water (5 mL) and basify the solution with 1M NaOH.

  • Extract the aqueous layer with CH₂Cl₂ (2 x 5 mL) to remove any organic impurities.

  • Concentrate the aqueous layer in vacuo to obtain the deprotected product as a sodium salt.

  • Further purification can be achieved by dissolving the solid in methanol, filtering any insoluble material, and purifying by silica gel chromatography (0–15% MeOH/CH₂Cl₂). A yield of 92% for the deprotection of neopentyl p-toluenesulfonate has been reported using this method.[4]

Protocol 4: Deprotection of a Neopentyl Sulfonate using a Nucleophile

This protocol is particularly useful in the context of peptide synthesis where acidic conditions might be detrimental.

Materials:

  • Neopentyl-protected peptide

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO)

  • Solid Phase Extraction (SPE) cartridge or Reverse-Phase HPLC

Procedure:

  • Dissolve the neopentyl-protected peptide in a minimum volume of DMSO.

  • Add sodium azide (10 equivalents relative to the peptide).

  • Incubate the reaction mixture at 50 °C overnight.[5]

  • After the reaction is complete, dilute the mixture with water.

  • The deprotected peptide can be purified from excess azide and other reagents by using an SPE cartridge or by RP-HPLC using non-acidic buffers (e.g., ammonium acetate at pH 7).[5]

Applications in Multi-Step Synthesis

A prime example of the utility of the neopentyl protecting group is in the solid-phase peptide synthesis (SPPS) of sulfotyrosine-containing peptides, such as α-conotoxins.[1] The neopentyl group protects the sulfate ester of tyrosine, which is otherwise unstable to the acidic conditions often used in SPPS.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Deprotection Post-SPPS Modification Resin Resin Support AA1 Couple First Amino Acid Resin->AA1 Deprotect1 Fmoc Deprotection AA1->Deprotect1 AA2 Couple Second Amino Acid Deprotect1->AA2 Deprotect2 Fmoc Deprotection AA2->Deprotect2 sY Couple Fmoc-Tyr(SO3Np)-OH Deprotect2->sY Deprotect3 Fmoc Deprotection sY->Deprotect3 AAn Couple Remaining Amino Acids Deprotect3->AAn Cleavage Cleavage from Resin (TFA) AAn->Cleavage Np_Deprotect Neopentyl Deprotection (e.g., NaN3 or NH4OAc) Cleavage->Np_Deprotect Purification RP-HPLC Purification Np_Deprotect->Purification Final_Peptide Final Sulfated Peptide Purification->Final_Peptide

Workflow for the synthesis of a sulfotyrosine-containing peptide.

Application in Drug Development: A Prodrug Strategy

The stability of the neopentyl sulfonate ester can be exploited in the design of "safety-catch" prodrugs.[1] In this strategy, the neopentyl group is modified with a masked nucleophile. In vivo, an enzymatic or physiological trigger unmasks the nucleophile, which then intramolecularly displaces the sulfonate, releasing the active drug.

G Prodrug {Prodrug| Neopentyl Sulfonate with Masked Nucleophile} Activation In vivo Trigger (e.g., Enzymatic Cleavage) Prodrug->Activation Intermediate {Intermediate| Unmasked Nucleophile} Activation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Active_Drug {Active Drug| Free Sulfonic Acid} Cyclization->Active_Drug Byproduct Cyclic Byproduct Cyclization->Byproduct

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Neopentyl 4-Bromobenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl structures prevalent in pharmaceuticals and functional materials. While aryl halides are the most common electrophilic partners, the use of aryl sulfonates has gained significant traction due to their accessibility from phenols, high stability, and unique reactivity. This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of neopentyl 4-bromobenzenesulfonate with various boronic acids. The neopentyl ester functionality offers distinct solubility properties and may influence reaction kinetics. The provided protocols are based on established methodologies for analogous aryl sulfonate couplings and serve as a comprehensive guide for reaction optimization and execution.

Data Presentation: Reaction Conditions for Analogous Aryl Sulfonate Couplings

The following tables summarize typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of various aryl sulfonates, which can serve as a starting point for the optimization of the coupling of this compound.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Tosylates

EntryAryl TosylateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-Tolyl tosylatePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001295
24-Methoxyphenyl tosylate4-Acetylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane1101688
32-Naphthyl tosylate3-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF902478
44-Chlorophenyl tosylatePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O1001865

Table 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Arenesulfonates

EntryAryl SulfonateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenyl benzenesulfonate4-Methylphenylboronic acidNiCl₂(dppe) (10)-K₃PO₄Toluene1102485
24-Tolyl tosylatePhenylboronic acidNiCl₂(dppf) (5)-K₂CO₃1,4-Dioxane1001892
34-Methoxyphenyl mesylate4-Vinylphenylboronic acidNi(cod)₂ (10)PCy₃ (20)CsFTHF601275

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of arenesulfonate esters.

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • Neopentyl alcohol (2,2-dimethyl-1-propanol)

  • Pyridine

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • 0.05 N aqueous hydrochloric acid

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Dichloromethane

Procedure:

  • To a round-bottom flask charged with 4-bromobenzenesulfonyl chloride (1.0 eq), add pyridine (sufficient to dissolve the sulfonyl chloride).

  • With stirring at ambient temperature, add neopentyl alcohol (1.5 eq).

  • Stir the reaction mixture overnight at ambient temperature.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate, 0.05 N aqueous hydrochloric acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane in hexanes to afford this compound as a white solid.

Protocol 2: General Procedure for the Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound

This generalized protocol is based on conditions found to be effective for the coupling of other aryl arenesulfonates.[1][2] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)

  • A suitable base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 eq)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, THF, DMF)

  • Deionized water (if using aqueous conditions)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2-3 eq).

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Ar-X Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Ar Ar'B(OH)₂ / Base RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' ArAr Biaryl Product (Ar-Ar') RedElim->ArAr ArX This compound (Ar-X) ArX->OxAdd ArBOH2 Arylboronic Acid (Ar'B(OH)₂) ArBOH2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base, Solvent) start->setup degas Degassing (Inert Atmosphere) setup->degas reaction Heating and Stirring (Monitor Progress) degas->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product end End product->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: The Role of Neopentyl 4-bromobenzenesulfonate as a Leaving Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl 4-bromobenzenesulfonate, a sterically hindered sulfonate ester, presents a unique profile as a leaving group in organic synthesis. Its bulky neopentyl group significantly retards the rates of both SN1 and SN2 nucleophilic substitution reactions. This inherent low reactivity makes it an excellent protecting group for sulfonic acids, allowing for a wide range of chemical transformations on other parts of a molecule without affecting the sulfonate moiety. However, under specific and often forcing conditions, the 4-bromobenzenesulfonate group can be displaced, or its cleavage can be strategically triggered, highlighting its utility in complex synthetic pathways.

The 4-bromobenzenesulfonate ("brosylate") group is a good leaving group in principle due to the ability of the sulfonate anion to stabilize the negative charge through resonance. However, the steric bulk of the adjacent tert-butyl group in the neopentyl structure physically blocks the backside attack required for an SN2 reaction. Furthermore, the formation of a primary carbocation, which would be necessary for an SN1 pathway, is energetically unfavorable. This dual resistance to standard substitution mechanisms is the cornerstone of its application as a protecting group.

These application notes provide an overview of the characteristics of this compound as a leaving group, detailed protocols for its use as a protecting group, and methods for its cleavage.

Data Presentation

The reactivity of sulfonate esters is highly dependent on the steric environment of the reaction center and the nature of the alkyl group. The following table summarizes the stability of various sulfonate esters under different reaction conditions, highlighting the exceptional stability of neopentyl sulfonates.

Sulfonate EsterStability to Mild Acid (e.g., TFA)Stability to Strong Acid (e.g., refluxing HBr)Stability to Basic NucleophilesStability to Mild Reducing Agents (e.g., NaBH4)Cleavage Conditions
Neopentyl StableLabileHighly StableStableStrong acid (reflux), small nucleophiles at high temp. (e.g., NaN3 in DMF at 100°C)[1]
Isopropyl LabileLabileReactiveStableMild acid, nucleophiles
Isobutyl StableLabileSensitive to nucleophilic cleavageStableNucleophiles, strong acid
Trichloroethyl (TCE) StableStableReactive with basic nucleophilesCleaved by Fe or ZnBasic nucleophiles, reduction with Zn
Phenyl StableLabileStableStableStrong acid
Trifluoroethyl (TFE) StableLabilePartially cleaved by NaN3 at 100°CStableHigh temperatures with nucleophiles

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from neopentyl alcohol and 4-bromobenzenesulfonyl chloride.

Materials:

  • Neopentyl alcohol

  • 4-bromobenzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • 0.05 N aqueous hydrochloric acid

  • Brine

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexanes

  • Dichloromethane

Procedure:

  • To a round-bottom flask, add 4-bromobenzenesulfonyl chloride (1.0 eq).

  • Add anhydrous pyridine (as solvent).

  • With stirring at ambient temperature, add neopentyl alcohol (1.5 eq).

  • Stir the reaction mixture overnight at ambient temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate, 0.05 N aqueous hydrochloric acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane in hexanes to afford this compound.

Protocol 2: Cleavage of Neopentyl Sulfonate Esters using Boron Trichloride

This protocol describes a method for the cleavage of a neopentyl sulfonate ester, which can be adapted for this compound, to regenerate the sulfonic acid.[2]

Materials:

  • Neopentyl p-toluenesulfonate (as a representative neopentyl sulfonate)

  • Dichloromethane (anhydrous)

  • Boron trichloride (1M solution in CH2Cl2)

  • Water

  • 1M Sodium hydroxide solution

  • Methanol

Procedure:

  • Dissolve the neopentyl sulfonate ester (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add boron trichloride solution (1.0 eq) dropwise.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Remove the volatiles under vacuum.

  • Add water to the residue and basify with 1M sodium hydroxide solution.

  • Extract the aqueous solution with dichloromethane (2 x) to remove any organic impurities.

  • Remove the water from the aqueous layer in vacuo to obtain the sodium sulfonate salt as a white solid.

  • The free sulfonic acid can be obtained by appropriate ion exchange or acidification.

Protocol 3: "Triggered Safety-Catch" Cleavage of a Neopentyl Sulfonate Ester

This protocol outlines the concept of a "triggered safety-catch" deprotection strategy using a Boc-protected amino-neopentyl ester. The initial deprotection of the amine triggers an intramolecular cyclization to cleave the stable sulfonate ester under mild conditions.[2]

Materials:

  • N-Boc-4-amino-2,2-dimethylbutyl-1-sulfonate ester (substrate)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • A suitable base (e.g., triethylamine or sodium bicarbonate)

Procedure:

  • Boc Deprotection (Trigger):

    • Dissolve the N-Boc-4-amino-2,2-dimethylbutyl-1-sulfonate ester in dichloromethane.

    • Add trifluoroacetic acid and stir at room temperature until the Boc group is removed (monitor by TLC or LC-MS).

    • Remove the solvent and excess TFA in vacuo.

  • Intramolecular Cyclization (Cleavage):

    • Dissolve the resulting ammonium salt in a suitable solvent.

    • Add a base (e.g., triethylamine or saturated sodium bicarbonate) to neutralize the ammonium salt and initiate the intramolecular cyclization.

    • The unmasked amine attacks the carbon bearing the sulfonate ester, leading to the formation of a cyclic amine and release of the free sulfonate.

    • Isolate the desired sulfonic acid from the reaction mixture.

Mandatory Visualization

experimental_workflow cluster_synthesis Protocol 1: Synthesis cluster_cleavage Protocol 2: Cleavage start Neopentyl Alcohol + 4-Bromobenzenesulfonyl Chloride reaction Pyridine, Overnight start->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product This compound purification->product start_cleavage This compound reagent BCl3 in DCM, 0°C start_cleavage->reagent hydrolysis Hydrolysis reagent->hydrolysis final_product Sulfonic Acid hydrolysis->final_product

Caption: Experimental workflow for the synthesis and cleavage of this compound.

steric_hindrance C_alpha C_beta C_alpha->C_beta OBs OBs C_alpha->OBs Me1 CH3 C_beta->Me1 Me2 CH3 C_beta->Me2 Me3 CH3 C_beta->Me3 Nu Nu: Nu->C_alpha Backside Attack Blocked

Caption: Steric hindrance around the α-carbon in a neopentyl system, preventing SN2 attack.

safety_catch start N-Boc-amino-neopentyl sulfonate deprotection TFA/DCM start->deprotection intermediate Ammonium neopentyl sulfonate deprotection->intermediate cyclization Base intermediate->cyclization product Sulfonic Acid + Cyclic Amine cyclization->product

Caption: Logical workflow of the "triggered safety-catch" cleavage of a neopentyl sulfonate.

Discussion

The primary role of this compound in modern organic synthesis is that of a highly stable protecting group for sulfonic acids. Its resistance to a wide array of reagents allows for extensive molecular modifications elsewhere in a substrate. While direct nucleophilic displacement is challenging, it is not impossible. Solvolysis reactions, for instance, can occur under forcing conditions such as acetolysis at elevated temperatures. Kinetic studies of such reactions provide valuable insights into the mechanisms of substitution at highly hindered centers.

The development of "triggered safety-catch" strategies represents a significant advancement in the application of neopentyl sulfonates. By incorporating a masked functional group that can be revealed to initiate an intramolecular cleavage, the robust stability of the neopentyl sulfonate can be overcome under mild conditions at a desired point in a synthetic sequence. This approach combines the advantages of a highly stable protecting group with the necessity for selective removal, expanding the synthetic chemist's toolkit for the manipulation of complex, polyfunctional molecules.

For drug development professionals, the use of neopentyl sulfonate esters can be a valuable strategy for masking highly polar sulfonic acid groups, potentially improving the pharmacokinetic properties of a drug candidate by increasing its membrane permeability. The in vivo cleavage of such a pro-drug would then release the active sulfonated compound.

References

Application Notes and Protocols for the Preparation of Neopentyl 4-Bromobenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and a comprehensive protocol for the synthesis of neopentyl 4-bromobenzenesulfonate, a neopentyl ester derivative. The synthesis involves the reaction of neopentyl alcohol with 4-bromobenzenesulfonyl chloride. Neopentyl esters, particularly sulfonate esters like brosylates, are valuable intermediates in organic synthesis. The bulky neopentyl group can impart unique steric and electronic properties to molecules, while the 4-bromobenzenesulfonate moiety is an excellent leaving group, facilitating a variety of nucleophilic substitution reactions. This makes this compound a useful building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. 4-Bromobenzenesulfonyl chloride serves as a key electrophilic reagent for the introduction of the brosyl group.

Principle and Mechanism

The preparation of this compound is achieved through the sulfonylation of neopentyl alcohol. In this reaction, the oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the 4-bromobenzenesulfonyl chloride. This results in the formation of a sulfonate ester bond and the elimination of hydrogen chloride.

The reaction is typically carried out in the presence of a base, such as pyridine, which serves two primary purposes. Firstly, it neutralizes the hydrogen chloride byproduct generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product. Secondly, pyridine can act as a nucleophilic catalyst, activating the sulfonyl chloride by forming a more reactive sulfonylpyridinium salt intermediate.

The overall reaction is as follows:

Neopentyl Alcohol + 4-Bromobenzenesulfonyl Chloride → this compound + Hydrochloric Acid

ReactionMechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Neopentyl_Alcohol Neopentyl Alcohol Nucleophilic_Attack Nucleophilic Attack of Alcohol on Sulfonyl Chloride Neopentyl_Alcohol->Nucleophilic_Attack Brosyl_Chloride 4-Bromobenzenesulfonyl Chloride Brosyl_Chloride->Nucleophilic_Attack Pyridine Pyridine (Base) Proton_Transfer Proton Transfer to Pyridine Pyridine->Proton_Transfer Nucleophilic_Attack->Proton_Transfer Neopentyl_Ester This compound Proton_Transfer->Neopentyl_Ester Pyridinium_Chloride Pyridinium Chloride Proton_Transfer->Pyridinium_Chloride

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
Neopentyl Alcohol1.39 mL (12.91 mmol)
4-Bromobenzenesulfonyl Chloride2.20 g (8.61 mmol)
Pyridine (Solvent/Base)30 mL
Reaction Conditions
TemperatureAmbient Temperature
Reaction TimeOvernight
Product
Product NameThis compound
Molecular FormulaC₁₁H₁₅BrO₃S
Molecular Weight307.21 g/mol
Yield85% (2.24 g)
Purification MethodFlash Column Chromatography (Silica Gel)

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials and Equipment:

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Neopentyl alcohol

  • 4-Bromobenzenesulfonyl chloride

  • Pyridine

  • Ethyl acetate

  • Hexanes

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • 0.05 N aqueous hydrochloric acid solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round bottom flask, add 4-bromobenzenesulfonyl chloride (2.20 g, 8.61 mmol) and pyridine (30 mL).

  • Addition of Alcohol: At ambient temperature, with stirring, add neopentyl alcohol (1.39 mL, 12.91 mmol) to the flask.

  • Reaction: Allow the reaction to stir overnight at ambient temperature.

  • Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution, 0.05 N aqueous hydrochloric acid, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo using a rotary evaporator.

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel, eluting with a gradient of 30%-50% dichloromethane in hexanes to yield this compound (2.24 g, 85% yield) as the final product.

ExperimentalWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine 4-Bromobenzenesulfonyl Chloride and Pyridine in a Flask B Add Neopentyl Alcohol at Ambient Temperature with Stirring A->B C Stir Overnight at Ambient Temperature B->C D Quench with Saturated Aqueous Sodium Bicarbonate C->D E Extract with Ethyl Acetate D->E F Wash Organic Layer with: 1. Sat. aq. NaHCO₃ 2. 0.05 N aq. HCl 3. Brine E->F G Dry with Anhydrous Sodium Sulfate and Concentrate in vacuo F->G H Flash Column Chromatography (Silica Gel, CH₂Cl₂/Hexanes) G->H I Obtain Pure Neopentyl 4-Bromobenzenesulfonate H->I

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 4-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle with care.

  • Pyridine is flammable and has a strong, unpleasant odor. Handle in a fume hood.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Neopentyl 4-bromobenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Neopentyl 4-bromobenzenesulfonate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis typically involves the reaction of neopentyl alcohol with 4-bromobenzenesulfonyl chloride in the presence of a base, such as pyridine, which also often serves as the solvent. The pyridine acts as a nucleophilic catalyst and an acid scavenger for the hydrochloric acid byproduct.

Q2: What is a typical yield for this reaction?

A2: With optimized conditions, a yield of around 85% can be expected. However, the yield can be significantly affected by various factors, including reagent purity, reaction temperature, and moisture content.

Q3: Why is pyridine used in this reaction?

A3: Pyridine serves two primary roles in this synthesis. Firstly, it acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the alcohol and the sulfonyl chloride. This is crucial as the accumulation of acid can lead to side reactions, such as the rearrangement of neopentyl alcohol. Secondly, pyridine can act as a nucleophilic catalyst, activating the sulfonyl chloride for attack by the alcohol.

Q4: Can I use a different base instead of pyridine?

A4: Yes, other tertiary amines like triethylamine (TEA) can be used as a base. However, the choice of base can influence the reaction rate and potentially the yield. While TEA is a stronger base than pyridine, pyridine is often found to be a more effective catalyst for this type of reaction. If using an alternative base, it is recommended to start with a small-scale trial to optimize the conditions.

Q5: My final product is an oil, but it is supposed to be a solid. What could be the issue?

A5: this compound is a solid at room temperature. If you obtain an oil, it is likely due to the presence of impurities. Common impurities could include unreacted neopentyl alcohol, residual solvent, or byproducts from side reactions. Inadequate drying of the product can also result in an oily appearance. Purification by flash column chromatography is recommended to isolate the pure solid product.

Troubleshooting Guide

Low Yield

Problem: The final yield of this compound is significantly lower than the expected ~85%.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Moisture in the reaction Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and ensure the neopentyl alcohol is dry. 4-Bromobenzenesulfonyl chloride is moisture-sensitive and can hydrolyze to 4-bromobenzenesulfonic acid, which will not react with the alcohol.
Impure Reagents Use high-purity neopentyl alcohol and 4-bromobenzenesulfonyl chloride. The purity of the sulfonyl chloride is particularly critical; it should be a white to off-white crystalline solid.
Sub-optimal Reaction Temperature The reaction is typically run at ambient temperature. Significant deviations can affect the reaction rate and promote side reactions. Ensure the reaction is maintained at a consistent temperature.
Incomplete Reaction The reaction is typically stirred overnight. A shorter reaction time may lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Losses during Workup and Purification Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with ethyl acetate. During purification by flash chromatography, careful selection of the eluent gradient is necessary to avoid co-elution with impurities.
Rearrangement of Neopentyl Alcohol Although less likely in the presence of a sufficient amount of base, acidic conditions can cause the neopentyl carbocation to rearrange to a more stable tertiary carbocation, leading to different products. Ensure an adequate amount of pyridine or another base is used to neutralize all the generated HCl.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known procedure with an expected yield of approximately 85%.

Materials:

  • 4-bromobenzenesulfonyl chloride (2.20 g, 8.61 mmol)

  • Neopentyl alcohol (1.39 mL, 12.91 mmol)

  • Pyridine (30 mL, anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • 0.05 N aqueous hydrochloric acid

  • Brine (saturated aqueous sodium chloride solution)

  • Sodium sulfate (anhydrous)

  • Silica gel for flash chromatography

  • Hexanes and Dichloromethane (for chromatography)

Procedure:

  • To a round-bottom flask, add 4-bromobenzenesulfonyl chloride (2.20 g, 8.61 mmol) and pyridine (30 mL).

  • Stir the mixture at ambient temperature.

  • Slowly add neopentyl alcohol (1.39 mL, 12.91 mmol) to the stirring solution.

  • Allow the reaction to stir overnight at ambient temperature.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate, 0.05 N aqueous hydrochloric acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo to obtain the crude product.

  • Purify the crude material using flash column chromatography on silica gel, eluting with a 30%-50% gradient of dichloromethane in hexanes.

  • The final product, this compound, should be a white solid (expected yield: ~2.24 g, 85%).

Data Presentation

The following table summarizes the impact of key reaction parameters on the yield of sulfonate esters, based on general principles of sulfonylation reactions. While not specific to this compound, these trends are informative for troubleshooting and optimization.

Table 1: Influence of Reaction Parameters on Sulfonate Ester Synthesis Yield

Parameter Condition A Yield Trend Condition B Yield Trend Rationale
Base PyridineReferenceTriethylaminePotentially LowerPyridine acts as both a base and a nucleophilic catalyst, which can enhance the reaction rate. Triethylamine is a stronger, non-nucleophilic base which may be less effective in this specific transformation.
Temperature AmbientOptimalElevated (>50 °C)LowerHigher temperatures can promote side reactions, such as the decomposition of the sulfonyl chloride or rearrangement of the alcohol, leading to a decrease in the desired product's yield.
Water Content AnhydrousHighPresence of WaterSignificantly Lower4-Bromobenzenesulfonyl chloride readily hydrolyzes in the presence of water to the corresponding sulfonic acid, which is unreactive towards the alcohol, thus reducing the yield.
Stoichiometry (Alcohol:Sulfonyl Chloride) 1.5 : 1High1 : 1LowerAn excess of the alcohol can help to drive the reaction to completion, ensuring that the more expensive sulfonyl chloride is fully consumed.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reagents Combine 4-Bromobenzenesulfonyl Chloride, Pyridine, and Neopentyl Alcohol stir Stir Overnight at Ambient Temperature reagents->stir quench Quench with Sat. NaHCO3 stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3, HCl, and Brine extract->wash dry Dry over Na2SO4 and Concentrate wash->dry chromatography Flash Column Chromatography dry->chromatography product Isolate Pure This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed moisture Moisture Present? start->moisture impure Reagents Impure? start->impure temp Incorrect Temperature? start->temp time Incomplete Reaction Time? start->time dry_glassware Use Anhydrous Conditions moisture->dry_glassware Yes purify_reagents Use High-Purity Reagents impure->purify_reagents Yes control_temp Maintain Ambient Temperature temp->control_temp Yes monitor_tlc Monitor with TLC, Increase Reaction Time time->monitor_tlc Yes

Technical Support Center: Troubleshooting Neopentylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for neopentylation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered when attempting to introduce the sterically demanding neopentyl group.

Frequently Asked Questions (FAQs)

Q1: My neopentylation reaction shows no product formation. What are the most likely causes?

A: A complete lack of product typically points to a fundamental issue with the reaction setup, reagents, or conditions. The extreme steric hindrance of the neopentyl group makes these reactions particularly sensitive.[1][2][3]

Initial Diagnostic Steps:

  • Confirm Starting Material Integrity: Use TLC or NMR to ensure your starting material has not degraded.

  • Verify Reagent Activity: Organometallic reagents like Grignard or organolithium compounds are highly sensitive to air and moisture.[4][5] Their concentration and activity can decrease significantly with improper storage or handling. It is highly recommended to titrate these reagents before use.[6][7][8]

  • Check Reaction Conditions: Ensure the temperature was maintained correctly and that anhydrous conditions were established and preserved throughout the reaction.

G Start Reaction Failed (No Product) Check_SM 1. Verify Starting Materials (TLC, NMR) Start->Check_SM Check_Reagents 2. Evaluate Reagents Start->Check_Reagents Check_Conditions 3. Review Conditions Start->Check_Conditions Solution Identify & Address Root Cause Check_SM->Solution Reagent_Purity Purity & Activity? (e.g., Titrate Grignard) Check_Reagents->Reagent_Purity Reagent_Stoich Correct Stoichiometry? Check_Reagents->Reagent_Stoich Cond_Temp Correct Temperature? Check_Conditions->Cond_Temp Cond_Solvent Anhydrous Solvent? Check_Conditions->Cond_Solvent Cond_Atmosphere Inert Atmosphere Maintained? Check_Conditions->Cond_Atmosphere Reagent_Purity->Solution Reagent_Stoich->Solution Cond_Temp->Solution Cond_Solvent->Solution Cond_Atmosphere->Solution

Common Causes and Solutions for No Product Formation

Issue Potential Cause Recommended Action
Reagent Inactivity Organometallic reagents (e.g., neopentylmagnesium bromide, neopentyllithium) have degraded due to exposure to air or moisture.[4][5] Always use freshly prepared or recently purchased reagents. Titrate organometallic solutions immediately before use to determine their exact molarity.[7][8][9]
Extreme Steric Hindrance The substrate is too sterically crowded at the reaction site, preventing the bulky neopentyl group from approaching. This is a common failure mode for SN2-type reactions.[1][2][10] Consider a different synthetic route. If using an SN2 reaction, try increasing the temperature significantly or switching to a more reactive electrophile. For some substrates, reaction conditions that favor an SN1 mechanism (if a stable carbocation can be formed and rearranged) might be an alternative, though this can lead to other side products.[11]
Insufficient Activation Energy The reaction temperature is too low to overcome the high activation energy barrier caused by steric repulsion. Gradually increase the reaction temperature. If the solvent limits the temperature, switch to a higher-boiling solvent like dioxane or toluene (ensure it's compatible with your reagents).
Incorrect Reagent Choice The chosen neopentylating agent is not reactive enough for the specific substrate. For less reactive substrates, a more powerful nucleophile may be needed (e.g., neopentyllithium instead of a Grignard reagent).[12]

| Catalyst Failure | If using a catalyzed reaction (e.g., Friedel-Crafts alkylation), the catalyst may be poisoned or inactive.[13][14] | Use a fresh batch of catalyst and ensure all reagents and solvents are free from catalyst poisons (like water or sulfur compounds). |

Q2: My reaction is working, but the yield is very low. How can I optimize it?

A: Low yields are common in sterically hindered reactions and often require systematic optimization of reaction parameters.[15][16] Inefficient purification and product loss during workup are also frequent culprits.[17][18]

G cluster_opt Optimization Parameters Start Low Yield Reported Cycle Iterative Optimization Start->Cycle Temp Temperature Cycle->Temp Conc Concentration Cycle->Conc Time Reaction Time Cycle->Time Solvent Solvent Cycle->Solvent Catalyst Catalyst/Ligand Cycle->Catalyst Workup Review Workup & Purification Procedure Cycle->Workup End Improved Yield Workup->End

Key Parameters for Optimization

Parameter Impact on Neopentylation Optimization Strategy
Temperature Higher temperatures can provide the necessary energy to overcome steric repulsion but may also promote side reactions or decomposition. Screen a range of temperatures in small-scale trials (e.g., 25°C, 60°C, 100°C, reflux). Monitor by TLC/LCMS to find the best balance between conversion and side product formation.
Reaction Time Sterically hindered reactions are often slow.[11] Insufficient time leads to incomplete conversion. Monitor the reaction progress over an extended period (e.g., 2, 6, 12, 24 hours) to determine when the reaction plateaus or when product decomposition begins.
Concentration Reaction kinetics can be sensitive to the concentration of reactants. Try running the reaction at a higher concentration to favor bimolecular reactions. Conversely, if side reactions involving dimerization are an issue, dilution may help.
Solvent The polarity and coordinating ability of the solvent can stabilize intermediates and affect reaction rates. For Grignard reagents, etheral solvents like THF or Diethyl Ether are crucial.[19] Screen a panel of anhydrous solvents. For organometallic reactions, common choices include THF, 2-MeTHF, Dioxane, and Toluene.

| Stoichiometry | An excess of the neopentylating agent may be required to drive the reaction to completion. | Perform the reaction with varying equivalents of the neopentylating agent (e.g., 1.1, 1.5, 2.0 eq.) to see if it improves conversion of the limiting reagent. |

Q3: I see several spots on my TLC plate. What are the common side reactions in neopentylation?

A: The formation of side products is often driven by the high reactivity and basicity of the neopentylating agents or by the harsh conditions required to force the reaction to proceed.

G Substrate Substrate (e.g., R-X) Substitution Desired Product (Neopentyl-R) Substrate->Substitution Substitution (SN2) [Reagent acts as Nucleophile] Elimination Side Product (Alkene) Substrate->Elimination Elimination (E2) [Reagent acts as Base] Reagent Neopentyl Reagent (Nu:- / Base) Reagent->Substitution Reagent->Elimination

Common Side Reactions and Mitigation Strategies

Side Reaction Cause How to Minimize
Elimination (E2) Many neopentylating agents (especially organolithiums and Grignards) are very strong bases.[5][20] If the substrate has accessible protons on the carbon adjacent to the leaving group (β-protons), elimination can compete with or dominate substitution. Use a less basic neopentyl source if possible. Run the reaction at lower temperatures, as elimination often has a higher activation energy than substitution.
Protonolysis (Acid-Base Reaction) The neopentylating agent reacts with an acidic proton in the substrate (e.g., -OH, -NH2, -COOH) or solvent instead of attacking the desired electrophilic center.[5] Protect acidic functional groups before introducing the neopentylating agent. Use rigorously dried, aprotic solvents and glassware.[17]
Carbocation Rearrangement In reactions proceeding through an SN1-type mechanism, the initially formed carbocation may rearrange to a more stable one before the neopentyl group is added, leading to an isomeric product.[11] Use conditions that favor the SN2 mechanism (aprotic polar solvents, high concentration of nucleophile). Avoid strong Lewis acids that promote carbocation formation.

| Polyalkylation | In Friedel-Crafts reactions, the newly added alkyl group can activate the aromatic ring, making it more susceptible to further alkylation than the starting material.[14][21] | Use a large excess of the aromatic substrate to favor mono-alkylation statistically. Consider Friedel-Crafts acylation followed by reduction, as the acyl group is deactivating and prevents over-reaction.[14] |

Experimental Protocols

Protocol 1: General Procedure for Neopentylation of a Primary Amine with Neopentyl Bromide

Disclaimer: This is a general guideline. Specific quantities and conditions must be optimized for your particular substrate.

  • Setup:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a vacuum.

    • Allow the glassware to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

    • To the flask, add the primary amine (1.0 eq.) and a suitable base (e.g., powdered K₂CO₃, 2.5 eq.).

    • Add a suitable anhydrous solvent (e.g., Acetonitrile or DMF) via syringe.

  • Reaction:

    • Add neopentyl bromide (1.2 eq.) to the stirring suspension via syringe.

    • Heat the reaction mixture to reflux (typically 80-100°C) and monitor its progress by TLC or LCMS. Due to steric hindrance, this reaction may require an extended time (12-48 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic base and wash the solid with a small amount of the reaction solvent or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired neopentylated amine.

Protocol 2: Titration of a Grignard Reagent (e.g., Neopentylmagnesium Bromide) with Menthol

This protocol is crucial for determining the accurate concentration of active Grignard reagent in a solution.[8][9][22]

  • Setup:

    • Flame-dry a 50 mL flask with a stir bar, then cool under an inert atmosphere.

    • Accurately weigh a sample of anhydrous L-menthol (e.g., ~156 mg, ~1.0 mmol) and add it to the flask.

    • Add a crystal of the indicator, 1,10-phenanthroline (~2-4 mg).

    • Cap the flask with a rubber septum and flush with inert gas.

    • Add anhydrous THF (e.g., 10 mL) via syringe and stir to dissolve the solids.

  • Titration:

    • Using a dry, gas-tight syringe, draw up the Grignard solution to be analyzed.

    • Add the Grignard solution dropwise to the stirring menthol/indicator solution.

    • The endpoint is reached when a distinct and persistent violet or burgundy color appears.[22]

    • Record the volume of Grignard solution added.

  • Calculation:

    • Concentration (M) = (moles of menthol) / (Volume of Grignard solution in L)

    • moles of menthol = (mass of menthol in g) / (156.27 g/mol)

References

purification of crude Neopentyl 4-bromobenzenesulfonate by flash chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of crude Neopentyl 4-bromobenzenesulfonate by flash chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for purifying this compound?

A1: A common mobile phase for purifying this compound on a silica gel column is a gradient of dichloromethane (CH₂Cl₂) in hexanes.[1] A typical starting point is a gradient from 30% to 50% CH₂Cl₂ in hexanes.[1] It is always recommended to first determine the optimal solvent system by thin-layer chromatography (TLC) to achieve a target Rf value of approximately 0.2-0.3 for the desired compound.[2]

Q2: My compound is not eluting from the column. What are the possible causes and solutions?

A2: There are several potential reasons for this issue:

  • Incorrect Solvent System: The mobile phase may not be polar enough.[3] Double-check the solvent composition you prepared.[3][4] You may need to gradually increase the percentage of the more polar solvent in your mobile phase.[2]

  • Compound Decomposition: The compound might be unstable on silica gel.[3][4] You can test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if degradation has occurred.[3] If it is unstable, consider using a deactivated silica gel or an alternative stationary phase like alumina.[2][3]

  • Sample Came Off in Solvent Front: It's possible the compound is very nonpolar and eluted immediately. Check the very first fractions collected.[3][4]

Q3: I'm observing significant peak tailing in my chromatogram. How can I fix this?

A3: Peak tailing can be caused by several factors:

  • Chemical Interactions: Acidic silanol groups on the silica surface can interact with polar compounds, causing tailing.[5] For acid-sensitive compounds, deactivating the silica gel with a small amount of triethylamine (1-3%) in the mobile phase can help.[2]

  • Column Overload: Loading too much sample can lead to peak tailing.[5][6] Try reducing the amount of crude material loaded onto the column.[6]

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can cause tailing. Ensure your sample is completely soluble in the initial mobile phase or use the dry loading technique.[7]

  • Channeling or Voids: An improperly packed column can lead to an uneven flow of the mobile phase, causing distorted peaks.[8] Ensure the column is packed uniformly without any air pockets.[8]

Q4: What is the best method for loading my crude sample onto the column?

A4: The choice of loading method depends on the sample's properties and the amount being purified.[9]

  • Liquid Loading: This method is simple and involves dissolving the sample in a minimum amount of the initial mobile phase (or a weaker solvent) and carefully adding it to the top of the column.[7] It is suitable for samples that are readily soluble and for loading amounts of 1% or less relative to the stationary phase mass.[7]

  • Dry Loading (Solid Loading): This is the preferred method for samples with poor solubility in the mobile phase or for higher loading capacities (greater than 1%).[7][10] It involves pre-adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[2][7]

Q5: My separation is poor, and all the fractions are mixed. What went wrong?

A5: Poor resolution can stem from several issues:

  • Suboptimal Solvent System: The polarity of your eluent may be too high, causing all compounds to elute together, or too low, resulting in broad, overlapping peaks. Optimize the mobile phase using TLC to achieve good separation between the spots of your desired product and impurities.[11]

  • Sample Loading Issues: Using too much solvent to dissolve the sample during liquid loading can broaden the initial sample band, leading to poor separation.[12] Similarly, using a solvent that is stronger than the mobile phase for loading can also cause this issue.[7]

  • Column Overloading: Exceeding the loading capacity of the column will result in poor separation.[10] A general rule of thumb is that the sample load should be between 1-10% of the silica gel mass, depending on the difficulty of the separation.

  • Compound Degradation: One of the spots seen on the initial TLC may be a degradation product of another.[3] During the longer time the sample spends on the column, this degradation continues, leading to mixed fractions.[3]

Experimental Protocol: Flash Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (40-63 µm particle size)

  • Solvents: Hexanes, Dichloromethane (CH₂Cl₂) (HPLC grade)

  • Flash chromatography column

  • Air or nitrogen pressure source

  • Fraction collection tubes

  • TLC plates, chamber, and UV lamp

2. Mobile Phase Preparation:

  • Prepare two solvent reservoirs: one with 100% hexanes (Solvent A) and one with a mixture of hexanes and dichloromethane, for example, 50% CH₂Cl₂ in hexanes (Solvent B).

  • Based on prior TLC analysis, a gradient of 30% to 50% CH₂Cl₂ in hexanes is a good starting point for elution.[1]

3. Column Packing (Slurry Method):

  • Place a cotton or frit plug at the bottom of the column. Add a small layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar solvent (e.g., 10% CH₂Cl₂ in hexanes). The consistency should be like a thin milkshake.

  • Pour the slurry into the column. Use a funnel to avoid coating the sides.

  • Gently tap the column to help the silica pack evenly and dislodge air bubbles.

  • Open the column stopcock and use gentle pressure to push the solvent through, packing the silica bed. Do not let the top of the silica bed run dry.

  • Once packed, add a thin protective layer of sand on top of the silica bed.

4. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude product in a suitable solvent like dichloromethane in a round-bottom flask.[7]

  • Add silica gel to the flask (approximately 2-3 times the mass of the crude product).[7]

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[7]

  • Carefully add this powder onto the sand layer at the top of the packed column, creating an even layer.

5. Elution and Fraction Collection:

  • Carefully add the initial mobile phase to the column.

  • Apply pressure to begin the elution. Start with a less polar solvent mixture (e.g., 20-30% CH₂Cl₂) and gradually increase the polarity according to your predetermined gradient (e.g., to 50% CH₂Cl₂).[1][2]

  • Collect fractions of a consistent volume in numbered test tubes.

  • Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp.

6. Product Isolation:

  • Combine the fractions that contain the pure product, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Typical Flash Chromatography Parameters

ParameterValue/DescriptionReference
Stationary Phase Silica Gel (40-63 µm)[1]
Mobile Phase Gradient of Dichloromethane in Hexanes[1]
Example Gradient 30% to 50% CH₂Cl₂ in Hexanes[1]
Loading Technique Dry loading is recommended for potentially insoluble samples or high loads.[7]
Detection UV visualization (254 nm) for TLC analysisGeneral Practice

Table 2: Troubleshooting Summary

ProblemPotential CauseRecommended Solution
Poor Separation Incorrect solvent system polarity.Optimize mobile phase using TLC.[11]
Column overload.Reduce the amount of sample loaded.[10]
Improper sample loading.Use the dry loading method; use a minimal amount of a weak solvent for liquid loading.[7][12]
Peak Tailing Secondary interactions with silica.Add a modifier like triethylamine (0.1-2%) to the mobile phase.[13]
Column overload.Dilute the sample or use a larger column.[5]
No Elution Mobile phase is not polar enough.Gradually increase the polarity of the eluent.[2]
Compound degraded on the column.Test for stability; consider using deactivated silica or alumina.[3]
Column Runs Dry Insufficient solvent addition.Always keep the solvent level above the silica bed.
High pressure causing cracks.Reduce pressure; ensure uniform packing.

Visualizations

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Post-Purification TLC 1. Analyze Crude Product by TLC Pack 2. Pack Silica Column with Hexanes TLC->Pack Load 3. Prepare Sample (Dry Loading) Pack->Load Elute 4. Run Column with CH2Cl2/Hexane Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure 9. Pure Product Evaporate->Pure

Caption: Experimental workflow for the purification of this compound.

G Start Problem with Purification? PoorSep Poor Separation? Start->PoorSep Yes PeakShape Bad Peak Shape (Tailing/Fronting)? Start->PeakShape No Solvent Solution: Optimize Solvent System via TLC PoorSep->Solvent Yes Load Solution: Reduce Sample Load or Use Dry Loading PoorSep->Load Also consider NoElution Compound Not Eluting? PeakShape->NoElution No PeakShape->Load Also consider Modifier Solution: Add Modifier (e.g., Triethylamine) PeakShape->Modifier Yes IncreasePolarity Solution: Increase Mobile Phase Polarity NoElution->IncreasePolarity Yes CheckStability Solution: Check Compound Stability on Silica NoElution->CheckStability If polarity increase doesn't work

Caption: Troubleshooting decision tree for common flash chromatography issues.

References

side reactions and byproduct formation with Neopentyl 4-bromobenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neopentyl 4-bromobenzenesulfonate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the synthesis of this compound?

The synthesis of this compound is typically achieved through the reaction of neopentyl alcohol with 4-bromobenzenesulfonyl chloride in the presence of a base, such as pyridine. The reaction is a nucleophilic substitution, where the oxygen of the alcohol attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonate ester and pyridinium chloride.

Q2: What are the IUPAC name and CAS number for this compound?

  • IUPAC Name: 2,2-dimethylpropyl 4-bromobenzenesulfonate[1]

  • CAS Number: 14248-15-8[1]

Q3: What is the role of pyridine in this reaction?

Pyridine serves two primary roles in this synthesis:

  • Base: It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[2]

  • Nucleophilic Catalyst: Pyridine can react with the 4-bromobenzenesulfonyl chloride to form a highly reactive N-tosylpyridinium intermediate, which is then more readily attacked by the neopentyl alcohol.[2][3]

Q4: Is an elimination reaction of neopentyl alcohol a significant side reaction?

No, an elimination reaction from neopentyl alcohol to form an alkene is unlikely under these conditions. Neopentyl alcohol lacks a hydrogen atom on the beta-carbon, which is a requirement for the common E2 elimination pathway.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low to no product yield 1. Inactive 4-bromobenzenesulfonyl chloride: The sulfonyl chloride may have hydrolyzed due to improper storage or exposure to moisture.1. Use fresh or properly stored 4-bromobenzenesulfonyl chloride. Ensure all glassware is thoroughly dried before use.
2. Insufficient reaction time or temperature: The reaction may not have gone to completion.2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If necessary, increase the reaction time or temperature moderately.
Presence of a white precipitate in the reaction mixture Pyridinium chloride formation: This is a normal byproduct of the reaction when pyridine is used as the base.This precipitate is typically removed during the aqueous workup.
Product is an oil instead of a solid Presence of impurities: Unreacted starting materials or byproducts can lower the melting point of the product.Purify the product using column chromatography on silica gel.
Product contains unreacted neopentyl alcohol 1. Insufficient 4-bromobenzenesulfonyl chloride: The molar ratio of the reactants may have been incorrect.1. Use a slight excess of 4-bromobenzenesulfonyl chloride.
2. Incomplete reaction. 2. Ensure the reaction has gone to completion by TLC analysis before workup.
Product contains 4-bromobenzenesulfonic acid Hydrolysis of 4-bromobenzenesulfonyl chloride: Presence of water in the reaction mixture.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product shows unexpected peaks in NMR, suggesting rearrangement SN1-type reaction conditions: Although less likely, certain conditions might favor a carbocation intermediate, leading to a Wagner-Meerwein rearrangement of the neopentyl group.Maintain reaction conditions that favor an SN2 mechanism, such as using a non-polar solvent and a good nucleophilic catalyst (pyridine). Avoid high temperatures that might promote carbocation formation.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline. Researchers should adapt it based on their specific experimental setup and safety procedures.

  • To a solution of neopentyl alcohol (1.0 eq) in anhydrous pyridine at 0 °C, add 4-bromobenzenesulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction mixture to stir at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products & Byproducts Neopentyl\nAlcohol Neopentyl Alcohol This compound This compound Neopentyl\nAlcohol->this compound Main Reaction 4-Bromobenzenesulfonyl\nChloride 4-Bromobenzenesulfonyl Chloride 4-Bromobenzenesulfonyl\nChloride->this compound Pyridinium\nChloride Pyridinium Chloride 4-Bromobenzenesulfonyl\nChloride->Pyridinium\nChloride Pyridine Pyridine Pyridine->Pyridinium\nChloride Byproduct Formation

Caption: Main reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Start: Low Product Yield check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Verify Reaction Conditions (T, time) start->check_conditions hydrolysis Issue: Sulfonyl Chloride Hydrolysis check_reagents->hydrolysis incomplete_reaction Issue: Incomplete Reaction check_conditions->incomplete_reaction hydrolysis->check_conditions No solution_hydrolysis Solution: Use Anhydrous Conditions hydrolysis->solution_hydrolysis Yes solution_incomplete Solution: Increase Time/Temperature incomplete_reaction->solution_incomplete Yes end End: Improved Yield incomplete_reaction->end No solution_hydrolysis->end solution_incomplete->end

Caption: Troubleshooting workflow for low product yield.

Side_Reactions main Neopentyl Alcohol + 4-Bromobenzenesulfonyl Chloride Pyridine product This compound main:f0->product Desired Reaction (SN2) side_product1 4-Bromobenzenesulfonic Acid (from hydrolysis) main:f0->side_product1 Side Reaction (H₂O present) side_product2 N-(4-bromophenylsulfonyl)pyridinium chloride (reactive intermediate) main:f1->side_product2 Catalyst Activation

Caption: Potential side reactions and intermediate formation.

References

Technical Support Center: Scaling Up Neopentyl 4-bromobenzenesulfonate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up the synthesis of Neopentyl 4-bromobenzenesulfonate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of this compound from lab to pilot or production scale introduces several challenges. These primarily revolve around ensuring consistent product quality, yield, and safety. Key areas of concern include:

  • Heat Management: The reaction of 4-bromobenzenesulfonyl chloride with neopentyl alcohol is exothermic. Inadequate heat dissipation in larger reactors can lead to temperature gradients, promoting side reactions and impurity formation.[1][2][3]

  • Mixing and Mass Transfer: Achieving uniform mixing in large vessels is more difficult. Poor mixing can result in localized "hot spots" or areas of high reactant concentration, leading to the formation of byproducts.[4][5]

  • Impurity Profile: The types and quantities of impurities may differ at a larger scale. Controlling the formation of residual starting materials, byproducts from side reactions, and potential genotoxic impurities like sulfonate esters is critical.[6][7][8][9]

  • Work-up and Purification: Phase separations during aqueous work-up can be slower and less efficient at a larger scale. The purification of the final product, whether by crystallization or chromatography, can also present challenges in achieving the desired purity and yield.

  • Safety: Handling larger quantities of reagents like 4-bromobenzenesulfonyl chloride requires stringent safety protocols to manage potential hazards such as gas evolution (HCl) and exothermic reactions.[10][11]

Q2: What are the common impurities observed during the synthesis of this compound and how can they be minimized?

A2: Common impurities can include unreacted starting materials (neopentyl alcohol and 4-bromobenzenesulfonyl chloride), 4-bromobenzenesulfonic acid (from hydrolysis of the sulfonyl chloride), and potentially dimeric or polymeric byproducts. To minimize these:

  • Control Stoichiometry: Ensure precise addition of reagents. An excess of neopentyl alcohol can be difficult to remove, while an excess of the sulfonyl chloride can lead to more side reactions.

  • Moisture Control: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of 4-bromobenzenesulfonyl chloride to 4-bromobenzenesulfonic acid.

  • Temperature Control: Maintain the recommended reaction temperature to minimize the formation of thermally induced byproducts.

  • Efficient Mixing: Ensure good agitation to promote a homogeneous reaction mixture and prevent localized high concentrations of reactants.[4]

Q3: Are there any specific safety precautions to consider during the scale-up?

A3: Yes, scaling up this reaction requires a thorough safety assessment. Key considerations include:

  • Exothermic Reaction: The reaction is exothermic. Ensure the reactor's cooling system is adequate to handle the heat generated.[1][2] A semi-batch process, where one reactant is added portion-wise, can help control the rate of heat evolution.[3]

  • Gas Evolution: The reaction of the sulfonyl chloride with the alcohol in the presence of a base like pyridine will generate HCl gas, which will be neutralized by the base, forming a salt. In the absence of a suitable base, HCl gas will be evolved. Ensure adequate ventilation and consider a scrubbing system for larger scales.[11]

  • Reagent Handling: 4-bromobenzenesulfonyl chloride is corrosive and moisture-sensitive. Use appropriate personal protective equipment (PPE) and handle it in a controlled environment.

  • Pressure Management: Be aware of potential pressure build-up due to gas evolution, especially in a closed system. Equip the reactor with appropriate pressure relief devices.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).- Ensure the reaction is run for a sufficient amount of time.- Verify the quality and purity of starting materials.
Product loss during work-up.- Optimize extraction procedures to minimize losses to the aqueous phase.- Ensure complete precipitation if crystallization is used for isolation.
High Levels of 4-bromobenzenesulfonic acid impurity Presence of moisture in the reaction.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen).
Inefficient reaction with neopentyl alcohol.- Ensure adequate mixing to promote contact between reactants.- Consider a slight excess of neopentyl alcohol.
Product is an oil or fails to crystallize Presence of impurities.- Analyze the crude product to identify the impurities.- Consider additional purification steps like column chromatography or recrystallization from a different solvent system.
Residual solvent.- Ensure the product is thoroughly dried under vacuum.
Reaction temperature runaway Inadequate cooling.- Reduce the addition rate of the limiting reagent.- Ensure the reactor's cooling system is functioning correctly and has sufficient capacity.[1][2]
Poor mixing.- Increase the agitation speed to improve heat transfer and prevent localized hot spots.[4]

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is based on established laboratory procedures.[12]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-bromobenzenesulfonyl chloride255.502.20 g8.61 mmol
Neopentyl alcohol88.151.39 mL (1.14 g)12.91 mmol
Pyridine79.1030 mL-
Ethyl acetate-As needed-
Saturated aq. Sodium Bicarbonate-As needed-
0.05 N aq. Hydrochloric Acid-As needed-
Brine-As needed-
Sodium Sulfate-As needed-

Procedure:

  • To a round bottom flask, add 4-bromobenzenesulfonyl chloride (2.20 g, 8.61 mmol) and pyridine (30 mL).

  • With stirring at ambient temperature, add neopentyl alcohol (1.39 mL, 12.91 mmol).

  • Stir the reaction mixture overnight at ambient temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts sequentially with saturated aqueous sodium bicarbonate, 0.05 N aqueous hydrochloric acid, and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel; 30%-50% gradient of CH₂Cl₂ in hexanes) to yield this compound.

Visualizations

Experimental Workflow: Lab-Scale Synthesis

G Figure 1: Lab-Scale Synthesis Workflow A 1. Reagent Addition (4-bromobenzenesulfonyl chloride, pyridine, neopentyl alcohol) B 2. Reaction (Overnight at ambient temperature) A->B C 3. Quenching (Saturated aq. NaHCO3) B->C D 4. Extraction (Ethyl acetate) C->D E 5. Aqueous Washes (NaHCO3, HCl, Brine) D->E F 6. Drying and Concentration E->F G 7. Purification (Flash Chromatography) F->G H Final Product (this compound) G->H

Caption: Lab-Scale Synthesis Workflow

Troubleshooting Logic: Low Yield

G Figure 2: Troubleshooting Low Yield A Low Yield Observed B Check Reaction Completion (TLC, HPLC) A->B C Reaction Incomplete B->C D Increase Reaction Time C->D Yes F Reaction Complete C->F No D->B E Verify Starting Material Quality E->B G Investigate Work-up Losses F->G Yes J Review Purification Step F->J If work-up is efficient H Optimize Extraction pH G->H I Analyze Aqueous Layers for Product G->I K Check for Product Loss on Column/During Crystallization J->K

Caption: Troubleshooting Logic for Low Yield

References

preventing decomposition of Neopentyl 4-bromobenzenesulfonate during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Neopentyl 4-bromobenzenesulfonate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent decomposition during storage and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is proper storage important?

This compound is a sulfonate ester. Like many sulfonate esters, it is a potent electrophile and can be susceptible to degradation over time.[1][2] Improper storage can lead to decomposition, primarily through hydrolysis, which breaks the ester bond. This degradation introduces impurities (4-bromobenzenesulfonic acid and neopentyl alcohol) into your material, which can negatively impact reaction yields, produce unwanted side products, and complicate the purification of your target molecules.

Q2: What are the primary decomposition pathways for this compound?

The most common decomposition pathway during storage is hydrolysis, which is the reaction with water. This reaction can be catalyzed by both acidic and basic conditions.[1][3] The neopentyl group provides significant steric hindrance, making the compound relatively resistant to direct nucleophilic attack compared to less hindered esters.[1][4] However, it is not immune to degradation, especially in the presence of moisture over extended periods. Severe conditions, such as refluxing in strong acids (e.g., 6M HCl or 48% HBr), can also cleave the ester.[1]

Q3: How can I visually identify if my this compound has decomposed?

While a definitive assessment requires analytical methods, you can look for these visual cues:

  • Change in Appearance: The pure compound is a white to off-white solid. Decomposition may lead to a yellowish or brownish discoloration.

  • Change in Texture: The solid may appear clumpy, sticky, or even partially liquefied due to the formation of neopentyl alcohol and the hygroscopic nature of the resulting sulfonic acid.

Q4: What are the optimal storage conditions to prevent decomposition?

To ensure long-term stability, it is crucial to minimize exposure to moisture, heat, and light.

.

ParameterRecommended ConditionPoor ConditionRationale
Temperature 2–8°C (Refrigerated)Room temperature or higherReduces the rate of chemical degradation.
Atmosphere Dry, inert (e.g., Argon, Nitrogen) or in a desiccatorAmbient airPrevents hydrolysis by excluding moisture.[5][6]
Container Tightly sealed, amber glass bottleLoosely capped or clear plastic containerProtects from moisture and UV light, which can accelerate degradation.
Handling Handle quickly in a dry environment (e.g., glove box)Handle on an open bench on a humid dayMinimizes exposure to atmospheric moisture.

Troubleshooting Guide

Q5: My reaction yields are inconsistent. Could the quality of my this compound be the cause?

Yes, inconsistent yields are a common symptom of using a partially decomposed reagent. If the ester has hydrolyzed, the actual concentration of the active reagent is lower than calculated. The presence of 4-bromobenzenesulfonic acid can also alter the pH of your reaction, potentially leading to unwanted side reactions.

Action: We recommend verifying the purity of your reagent before use. See the experimental protocols below for assessing purity via ¹H NMR or HPLC.

Q6: I see unexpected peaks in the ¹H NMR spectrum of my stored reagent. What are they?

New peaks likely correspond to the decomposition products: 4-bromobenzenesulfonic acid and neopentyl alcohol. You can identify them by comparing your spectrum to the expected chemical shifts.

CompoundProtonsExpected ¹H NMR Shift (CDCl₃, δ ppm)
This compound Ar-H ~7.8–7.7 (d, 2H), ~7.7–7.6 (d, 2H)
-O-CH ₂-~3.8 (s, 2H)
-C(CH ₃)₃~0.9 (s, 9H)
Neopentyl Alcohol (Impurity) -CH ₂-OH~3.2 (s, 2H)
-C(CH ₃)₃~0.9 (s, 9H)
4-Bromobenzenesulfonic Acid (Impurity) Ar-H ~7.8–7.6 (m, 4H)
-SO₃H Highly variable, broad singlet (often >10 ppm)

Note: Chemical shifts can vary slightly based on solvent and concentration.

Visualized Workflows and Pathways

Decomposition Reagent This compound Products Decomposition Products Reagent->Products Hydrolysis (H⁺ or OH⁻ catalysis) H2O H₂O (Moisture) H2O->Products Acid 4-Bromobenzenesulfonic Acid Products->Acid Alcohol Neopentyl Alcohol Products->Alcohol StorageWorkflow Start Receive Compound CheckSeal Is container seal intact? Start->CheckSeal Transfer Transfer to amber glass bottle under inert gas (if needed) CheckSeal->Transfer Yes Contact Contact Supplier CheckSeal->Contact No Label Label clearly with date received Transfer->Label Store Store at 2-8°C in a desiccator or inert atmosphere cabinet Label->Store End Properly Stored Store->End Troubleshooting Start Experiencing Poor Reaction Performance CheckReagent Inspect Reagent Visually Start->CheckReagent VisualOK Looks like a clean, white solid CheckReagent->VisualOK OK VisualBad Discolored, clumpy, or sticky CheckReagent->VisualBad Not OK Analyze Perform Purity Check (NMR or HPLC) VisualOK->Analyze VisualBad->Analyze PurityCheck Is purity >95%? Analyze->PurityCheck Use Proceed with Reaction PurityCheck->Use Yes Purify Consider purification or acquire new reagent PurityCheck->Purify No

References

Technical Support Center: Neopentyl 4-bromobenzenesulfonate Mediated Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neopentyl 4-bromobenzenesulfonate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (also known as 2,2-dimethylpropyl 4-bromobenzenesulfonate) is an alkyl sulfonate.[1] It is primarily used in organic synthesis as an alkylating agent. The 4-bromobenzenesulfonate group is an excellent leaving group, facilitating nucleophilic substitution and elimination reactions.[2][3][4] The neopentyl group is a sterically hindered primary alkyl group which can influence the reaction pathway.[5][6]

Q2: How do I synthesize this compound?

A common method for the synthesis of this compound involves the reaction of neopentyl alcohol with 4-bromobenzenesulfonyl chloride in the presence of a base like pyridine.[7] The reaction is typically stirred overnight at room temperature and then worked up using an aqueous bicarbonate solution and extraction with an organic solvent like ethyl acetate. Purification is often achieved by flash column chromatography.[7]

Q3: What are the main safety considerations when working with this reagent?

This compound is a sulfonate ester. Sulfonate esters are potent electrophiles and should be handled with care as they are potentially genotoxic.[8][9] Always handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the material safety data sheet (MSDS).

Q4: How does the neopentyl group affect the reactivity of this compound?

The neopentyl group is bulky and sterically hindered.[5] This steric hindrance significantly slows down the rate of S(_N)2 reactions.[6] While it is a primary alkyl sulfonate, the bulky neighboring quaternary carbon makes backside attack by a nucleophile difficult. S(_N)1 reactions are also generally slow because the formation of a primary carbocation is energetically unfavorable.[6] However, under conditions that favor carbocation formation (e.g., heating in a polar protic solvent), rearrangement to a more stable tertiary carbocation can occur.[6]

Troubleshooting Guide

Issue 1: Slow or No Reaction

Possible Cause 1: Inappropriate Solvent Choice

The choice of solvent is critical for reactions involving this compound. The solvent polarity and proticity can significantly influence the reaction rate and mechanism.

  • For S(_N)2 Reactions: Polar aprotic solvents are generally preferred as they can dissolve both the substrate and the nucleophile without solvating the nucleophile excessively, thus preserving its reactivity.[10][11]

  • For S(_N)1 Reactions: Polar protic solvents are required to stabilize the carbocation intermediate and the leaving group.[11] However, be aware of the potential for carbocation rearrangements with the neopentyl group.[6]

Solution:

  • Consult the solvent selection table below to choose an appropriate solvent based on your desired reaction pathway.

  • Ensure the solvent is anhydrous, as water can act as a competing nucleophile or hydrolyze the sulfonate ester.

Possible Cause 2: Poor Nucleophile

The nucleophile may not be strong enough to displace the sterically hindered neopentyl group.

Solution:

  • Use a stronger, less sterically hindered nucleophile.

  • Increase the concentration of the nucleophile.

  • Consider using a salt of the nucleophile with a counterion that enhances its solubility and reactivity (e.g., using a potassium salt with a crown ether).

Possible Cause 3: Low Reaction Temperature

The reaction may require more energy to overcome the activation barrier, especially given the steric hindrance.

Solution:

  • Gradually increase the reaction temperature while monitoring for side product formation. Higher temperatures, however, may favor elimination reactions.[10]

Issue 2: Formation of Side Products (e.g., Elimination Products, Rearranged Products)

Possible Cause 1: Strong, Bulky Base/Nucleophile

Using a strong, sterically hindered base can promote E2 elimination over S(_N)2 substitution.

Solution:

  • If substitution is desired, use a less basic, more nucleophilic reagent.

  • If elimination is desired, a strong, non-nucleophilic base is preferred.

Possible Cause 2: Reaction Conditions Favoring S(_N)1/E1

Heating in a polar protic solvent can lead to the formation of a primary carbocation, which can then undergo a 1,2-methyl shift to form a more stable tertiary carbocation. This can lead to a mixture of substitution and elimination products with a rearranged carbon skeleton.[6]

Solution:

  • To avoid rearrangement, use conditions that favor the S(_N)2 mechanism (polar aprotic solvent, strong nucleophile, lower temperature).

  • If the rearranged product is desired, carefully control the reaction conditions (temperature, solvent) to maximize its formation.

Data Presentation

Table 1: Solvent Selection Guide for this compound Reactions

Solvent ClassExamplesDielectric Constant (ε)General Application NotesPotential Issues
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN)HighFavors S(_N)2 reactions by solvating the cation of the nucleophilic salt but not the nucleophilic anion, increasing its reactivity.[10][11][12]Can be difficult to remove completely after the reaction. Must be anhydrous.
Polar Protic Water (H₂O), Methanol (MeOH), Ethanol (EtOH)HighFavors S(_N)1 reactions by stabilizing both the carbocation intermediate and the sulfonate leaving group.[11]Can act as a nucleophile (solvolysis). Promotes carbocation rearrangement.[6]
Nonpolar Aprotic Toluene, Hexane, Diethyl ether (Et₂O)LowGenerally poor solvents for ionic nucleophiles, leading to very slow reaction rates. May be used for specific applications with soluble, non-ionic nucleophiles.Low solubility of many nucleophilic salts. Slow reaction rates.

Experimental Protocols

General Methodology for a Nucleophilic Substitution (S(_N)2) Reaction:

  • To a solution of this compound in a dry polar aprotic solvent (e.g., DMF or DMSO), add the nucleophile (typically 1.1 to 1.5 equivalents).

  • If the nucleophile is a salt, ensure it is finely powdered and dried. The addition of a phase-transfer catalyst may be beneficial.

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Neopentyl 4-bromobenzenesulfonate in dry polar aprotic solvent B Add Nucleophile (1.1-1.5 eq.) A->B Under inert atmosphere C Stir and Monitor (TLC, GC-MS) B->C D Quench Reaction (e.g., H₂O) C->D Upon completion E Extract with Organic Solvent D->E F Wash & Dry Organic Layer E->F G Concentrate & Purify (Chromatography) F->G troubleshooting_guide start Reaction Issue: Slow or No Reaction cause1 Inappropriate Solvent Choice? start->cause1 cause2 Weak Nucleophile or Low Concentration? cause1->cause2 No solution1 Select appropriate solvent (e.g., Polar Aprotic for SN2). Ensure solvent is anhydrous. cause1->solution1 Yes cause3 Low Reaction Temperature? cause2->cause3 No solution2 Use stronger nucleophile. Increase nucleophile concentration. cause2->solution2 Yes solution3 Increase reaction temperature. Monitor for side products. cause3->solution3 Yes

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling with Neopentyl 4-bromobenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cross-coupling reactions involving Neopentyl 4-bromobenzenesulfonate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate challenges related to catalyst deactivation and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions with this compound, focusing on catalyst deactivation.

Question: My reaction is sluggish or shows no conversion. What are the potential causes related to the catalyst?

Answer: Low or no conversion is a frequent issue that can often be traced back to the catalytic cycle. Here are the primary suspects related to catalyst deactivation:

  • Palladium(0) Formation is Inefficient: The active catalyst in most cross-coupling reactions is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its reduction to Pd(0) may be incomplete.

    • Troubleshooting:

      • Pre-reduction: Consider adding a reducing agent or ensuring your reaction conditions facilitate in situ reduction.

      • Use a Pd(0) Source: Employing a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be more effective.

      • Ligand Choice: Certain phosphine ligands can aid in the reduction of Pd(II) to Pd(0).

  • Oxidative Addition is the Rate-Limiting Step: The first step in the catalytic cycle, the oxidative addition of the aryl sulfonate to the Pd(0) center, can be slow, especially with electron-rich or sterically hindered substrates.[1][2][3]

    • Troubleshooting:

      • Ligand Selection: Employ electron-rich and bulky phosphine ligands (e.g., biarylphosphines like XPhos, SPhos) to accelerate oxidative addition.[4][5]

      • Increase Temperature: Carefully increasing the reaction temperature can overcome the activation barrier.

      • Solvent Choice: The polarity of the solvent can influence the rate of oxidative addition.

  • Catalyst Decomposition (Palladium Black): A common sign of catalyst deactivation is the formation of palladium black, which is catalytically inactive palladium metal. This can be caused by:

    • Presence of Oxygen: Inadequate degassing of solvents and reagents can lead to the oxidation of the Pd(0) catalyst.

    • High Temperatures: Excessive heat can promote catalyst aggregation and decomposition.

    • Ligand Degradation: Some phosphine ligands can be unstable at high temperatures or in the presence of certain reagents.

    • Troubleshooting:

      • Thorough Degassing: Ensure all solvents and reagents are rigorously degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen).

      • Optimize Temperature: Run the reaction at the lowest effective temperature.

      • Ligand Stability: Choose ligands known for their thermal stability.

Question: I am observing significant formation of side products. What are the likely side reactions and how can I minimize them?

Answer: Side product formation can compete with your desired cross-coupling reaction and is often linked to catalyst behavior. Common side reactions include:

  • Homocoupling of the Boronic Acid/Ester: This results in the formation of a biaryl product from the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen or Pd(II) species.[1]

    • Troubleshooting:

      • Rigorous Degassing: Minimize oxygen in the reaction vessel.

      • Control Stoichiometry: Use a slight excess of the aryl sulfonate.

      • Base Selection: The choice of base can influence the rate of homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond, which effectively removes the nucleophile from the reaction. This is often promoted by aqueous basic conditions.

    • Troubleshooting:

      • Anhydrous Conditions: If possible, run the reaction under anhydrous conditions.

      • Choice of Base: Use a non-aqueous base or a weaker base if compatible with the reaction.

      • Boronic Ester: Consider using a boronic ester (e.g., pinacol ester) which can be more stable to protodeboronation.

  • Hydrodehalogenation/Hydrodesulfonylation: This involves the replacement of the bromo or sulfonate group with a hydrogen atom, leading to an undesired arene byproduct. This can occur via β-hydride elimination from a palladium-hydride intermediate.[3][6]

    • Troubleshooting:

      • Ligand Choice: Bidentate ligands can sometimes suppress side reactions that proceed through monoligated palladium species.

      • Minimize Hydrogen Sources: Ensure solvents and reagents are anhydrous.

Frequently Asked Questions (FAQs)

Q1: Is this compound a suitable substrate for Suzuki-Miyaura and Buchwald-Hartwig reactions?

A1: Yes, aryl sulfonates, including those with a neopentyl ester group, can be effective electrophiles in palladium-catalyzed cross-coupling reactions. They are often used as alternatives to aryl halides. The reactivity can be influenced by the electronic nature of the arene and the steric hindrance of the sulfonate group.

Q2: What type of palladium catalyst and ligand combination is a good starting point for cross-coupling with this compound?

A2: For Suzuki-Miyaura reactions with aryl sulfonates, a common starting point is a Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, paired with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. For Buchwald-Hartwig amination, similar catalyst systems are effective, often with ligands like BINAP or Josiphos-type ligands.[6][7]

Q3: How does the "bromo" substituent on the benzenesulfonate ring affect the reactivity?

A3: The bromo substituent is an electron-withdrawing group, which generally makes the aryl ring more electron-deficient. This can facilitate the oxidative addition step of the catalytic cycle, potentially making the substrate more reactive than an unsubstituted or electron-rich analogue.

Q4: What are the key experimental parameters to control to prevent catalyst deactivation?

A4: The most critical parameters are:

  • Exclusion of Oxygen: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

  • Temperature Control: Avoid excessively high temperatures that can lead to catalyst decomposition.

  • Purity of Reagents: Use high-purity starting materials, as impurities can poison the catalyst.

  • Appropriate Ligand-to-Metal Ratio: This can vary depending on the specific reaction, but a 1:1 to 2:1 ligand-to-palladium ratio is a common starting point.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the literature, the following tables provide representative data for the cross-coupling of analogous aryl sulfonates. These should serve as a good starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Sulfonates with Arylboronic Acids

EntryAryl SulfonateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenyl tosylatePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001295
24-Tolyl mesylate4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane801692
3Naphthyl nonaflate3-Furylboronic acidPd(PPh₃)₄ (5)-K₂CO₃THF/H₂O652488
44-Chlorophenyl fluorosulfonatePhenylboronic acid[Pd(NHC)(μ-Cl)Cl]₂ (0.1)-K₃PO₄Toluene/H₂O110496

Table 2: Buchwald-Hartwig Amination of Aryl Sulfonates

EntryAryl SulfonateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenyl triflateMorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1001891
24-Tolyl nonaflateAnilinePd₂(dba)₃ (1)Xantphos (2)K₃PO₄1,4-Dioxane1102485
3Naphthyl mesylateBenzylaminePdCl₂(dppf) (3)-NaOt-BuToluene901689
4Phenyl fluorosulfonateDiphenylaminePd(PPh₃)₄ (5)-Cs₂CO₃Toluene1101278

Experimental Protocols

The following are detailed, representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions with aryl sulfonates. These should be adapted and optimized for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Sulfonate

  • Reagent Preparation:

    • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl sulfonate (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

    • Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Reaction Setup:

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add the degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).

    • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Sulfonate

  • Reagent Preparation:

    • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., BINAP, 0.03 mmol, 3 mol%).

    • Add the base (e.g., Cs₂CO₃, 1.4 mmol).

  • Reaction Setup:

    • Seal the tube with a screw cap containing a PTFE septum.

    • Evacuate and backfill with argon or nitrogen three times.

    • In a separate vial, dissolve the aryl sulfonate (1.0 mmol) and the amine (1.2 mmol) in the degassed solvent (e.g., toluene, 3 mL).

    • Add the solution of the substrates to the Schlenk tube via syringe.

  • Reaction Execution:

    • Place the tube in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

    • Stir the reaction mixture for the required time (e.g., 18-24 hours).

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Pass the mixture through a short pad of celite, washing with an organic solvent.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

Visualizations

Troubleshooting Workflow for Catalyst Deactivation

G cluster_start Start cluster_checks Initial Checks cluster_catalyst Catalyst Issues cluster_solutions Potential Solutions cluster_outcome Outcome start Low or No Conversion check_reagents Reagents & Solvents Pure and Dry? start->check_reagents check_inert Inert Atmosphere Maintained? check_reagents->check_inert Yes degas Improve Degassing Protocol check_reagents->degas No pd_black Palladium Black Formation? check_inert->pd_black Yes check_inert->degas No inefficient_activation Inefficient Catalyst Activation? pd_black->inefficient_activation No optimize_temp Optimize Temperature (Lower if Pd Black) pd_black->optimize_temp Yes slow_oa Slow Oxidative Addition? inefficient_activation->slow_oa No change_precatalyst Change Pd Precatalyst (e.g., Pd(0) source) inefficient_activation->change_precatalyst Yes change_ligand Change Ligand (Bulky, Electron-Rich) slow_oa->change_ligand Yes optimize_base Optimize Base and Solvent slow_oa->optimize_base Consider success Successful Reaction optimize_temp->success degas->success change_ligand->success change_precatalyst->success optimize_base->success

Caption: Troubleshooting workflow for catalyst deactivation in cross-coupling reactions.

General Catalytic Cycle for Suzuki-Miyaura Coupling

G Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Ar')Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(Ar')Ln Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')Ln->Pd(0)Ln Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Catalytic Cycle for Buchwald-Hartwig Amination

G Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Ar-Pd(II)(NRR')Ln Ar-Pd(II)(NRR')Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(NRR')Ln Amine Coordination & Deprotonation (HNRR') Ar-Pd(II)(NRR')Ln->Pd(0)Ln Reductive Elimination (Ar-NRR')

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Neopentyl 4-Bromobenzenesulfonate and Neopentyl Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organic synthesis and drug development, the efficiency of nucleophilic substitution reactions is paramount. A key determinant of this efficiency is the nature of the leaving group. This guide provides a detailed comparison of the reactivity of two commonly employed sulfonate esters as leaving groups: neopentyl 4-bromobenzenesulfonate (neopentyl brosylate) and neopentyl tosylate. This analysis is supported by established principles of physical organic chemistry and an examination of the structural and electronic factors that govern their reactivity.

Introduction to Neopentyl Sulfonates as Substrates in Nucleophilic Substitution

Neopentyl esters are notable for their steric hindrance around the reaction center. The bulky tert-butyl group adjacent to the carbon bearing the leaving group significantly slows down the rate of bimolecular nucleophilic substitution (SN2) reactions. Consequently, nucleophilic substitution reactions involving neopentyl substrates often proceed through a unimolecular (SN1) pathway, which involves the formation of a carbocation intermediate, or with rearrangement. The reactivity in these pathways is critically dependent on the ability of the leaving group to depart.

The general structure of the neopentyl sulfonates discussed is presented below:

G cluster_main cluster_brosylate This compound (Brosylate) cluster_tosylate Neopentyl tosylate a Neopentyl Group b Sulfonate Ester a->b C-O bond c c d d

Figure 1: General structure of neopentyl sulfonates and the specific structures of neopentyl brosylate and neopentyl tosylate.

Theoretical Basis for Reactivity Comparison: The Role of the Leaving Group

The reactivity of a substrate in a nucleophilic substitution reaction is directly related to the stability of the leaving group as an independent species. A better leaving group is one that is more stable in its anionic form after it has departed from the substrate. For sulfonate esters, the leaving group is the sulfonate anion. The stability of this anion is a key factor in determining the rate of the reaction.

Both the brosylate and tosylate anions are excellent leaving groups because their negative charge is delocalized through resonance across the three oxygen atoms of the sulfonate group. This resonance stabilization significantly lowers the energy of the anion, making it a weak base and thus a good leaving group.

The primary difference between the brosylate and tosylate leaving groups lies in the substituent at the para position of the benzene ring: a bromine atom for brosylate and a methyl group for tosylate. These substituents influence the stability of the sulfonate anion through inductive and resonance effects.

G cluster_reactivity Factors Influencing Leaving Group Ability Leaving Group Stability Leaving Group Stability Reactivity Reactivity Leaving Group Stability->Reactivity Electron-withdrawing Group (Br) Electron-withdrawing Group (Br) Anion Stabilization Anion Stabilization Electron-withdrawing Group (Br)->Anion Stabilization Electron-donating Group (CH3) Electron-donating Group (CH3) Anion Destabilization Anion Destabilization Electron-donating Group (CH3)->Anion Destabilization Anion Stabilization->Leaving Group Stability Increases Anion Destabilization->Leaving Group Stability Decreases

Figure 2: Logical relationship between substituent effects and leaving group reactivity.

The bromine atom in the brosylate group is an electron-withdrawing group due to its high electronegativity. This inductive effect withdraws electron density from the benzene ring and, by extension, from the sulfonate group. This withdrawal of electron density further stabilizes the negative charge of the brosylate anion.

Conversely, the methyl group in the tosylate group is an electron-donating group through hyperconjugation and a weak inductive effect. This donation of electron density to the benzene ring slightly destabilizes the negative charge of the tosylate anion compared to the brosylate anion.

Therefore, based on these electronic effects, the 4-bromobenzenesulfonate (brosylate) anion is more stable than the p-toluenesulfonate (tosylate) anion. This increased stability translates to a better leaving group ability. Consequently, This compound is predicted to be more reactive than neopentyl tosylate in nucleophilic substitution reactions.

Experimental Data

A comprehensive search of the scientific literature did not yield a direct, side-by-side quantitative comparison of the solvolysis rates or other kinetic data for this compound and neopentyl tosylate under identical experimental conditions. However, the general principle of leaving group ability, supported by numerous studies on related systems, allows for a confident qualitative comparison.

The relative reactivity of leaving groups is a well-established concept in organic chemistry. Generally, for a given alkyl group, the rate of nucleophilic substitution increases with the electron-withdrawing ability of the substituent on the arylsulfonate leaving group.

Leaving GroupPara-SubstituentElectronic EffectExpected Relative Reactivity
Brosylate-BrElectron-withdrawingHigher
Tosylate-CH3Electron-donatingLower

Disclaimer: The relative reactivity presented in the table is based on established principles of physical organic chemistry. No direct experimental kinetic data comparing the two specific neopentyl esters was found in the searched literature.

Experimental Protocol for Comparative Reactivity Analysis

To experimentally determine the relative reactivity of this compound and neopentyl tosylate, a solvolysis reaction can be performed, and the rates can be monitored. A typical protocol would be as follows:

Objective: To compare the rates of solvolysis of this compound and neopentyl tosylate in a suitable solvent (e.g., acetic acid, ethanol, or a mixture of water and a polar organic solvent).

Materials:

  • This compound

  • Neopentyl tosylate

  • Anhydrous solvent (e.g., acetic acid)

  • A non-nucleophilic base (e.g., sodium acetate) to neutralize the sulfonic acid produced

  • Thermostated oil bath or water bath

  • Reaction vessels (e.g., sealed ampoules or a reaction flask with a condenser)

  • Analytical equipment for monitoring the reaction progress (e.g., HPLC, GC, or a titrator)

Procedure:

  • Prepare solutions of known concentration of this compound and neopentyl tosylate in the chosen solvent.

  • Add a known concentration of the non-nucleophilic base to each solution.

  • Place the reaction vessels in a thermostated bath at a constant temperature.

  • At regular time intervals, withdraw aliquots from each reaction mixture.

  • Quench the reaction in the aliquots (e.g., by rapid cooling or addition of a suitable reagent).

  • Analyze the concentration of the remaining substrate or the formed product in each aliquot using a suitable analytical technique.

  • Plot the concentration of the substrate versus time for both reactions.

  • Determine the rate constant (k) for each reaction from the kinetic data. The reaction is expected to follow first-order kinetics.

  • The ratio of the rate constants (kbrosylate / ktosylate) will provide a quantitative measure of the relative reactivity.

G cluster_workflow Experimental Workflow for Reactivity Comparison A Prepare Reactant Solutions B Thermostat Reaction Mixtures A->B C Withdraw Aliquots at Intervals B->C D Quench and Analyze Aliquots C->D E Determine Rate Constants (k) D->E F Compare Reactivity (k_brosylate / k_tosylate) E->F

Figure 3: A generalized experimental workflow for comparing the solvolysis rates of neopentyl brosylate and neopentyl tosylate.

Conclusion

A Comparative Guide to Neopentylation Reagents: Alternatives to Neopentyl 4-bromobenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the introduction of a neopentyl group can be a critical step in modifying the steric and pharmacokinetic properties of a molecule. Neopentyl 4-bromobenzenesulfonate is a common reagent for this transformation; however, a range of alternative methods exist, each with its own advantages and disadvantages. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the most suitable neopentylation strategy.

The neopentyl group, with its bulky tert-butyl moiety attached to a methylene carbon, presents a significant steric hindrance. This steric bulk can be advantageous in drug design, for example, by providing metabolic stability or modulating binding affinity. However, this same steric hindrance makes the neopentylation reaction itself challenging, often requiring forcing conditions and leading to low yields. This guide explores several alternatives to the commonly used this compound, evaluating their reactivity and applicability for the neopentylation of amines and phenols.

Comparison of Neopentylation Agents

The selection of a neopentylating agent is a critical parameter in the success of the reaction. The reactivity of these agents is largely governed by the nature of the leaving group. A kinetic study on the nucleophilic substitution of various neopentyl derivatives provides a clear hierarchy of reactivity.

ReagentLeaving GroupRelative ReactivityTypical Nucleophiles
Neopentyl trifluoromethanesulfonateTriflate (-OTf)***** (Highest)Amines, Phenols, Thiols
Neopentyl iodideIodide (-I)* Amines, Phenols, Thiols
Neopentyl bromideBromide (-Br)Amines, Phenols, Thiols
This compoundBrosylate (-OBs) Amines, Phenols
Neopentyl p-toluenesulfonateTosylate (-OTs)Amines, Phenols
Neopentyl methanesulfonateMesylate (-OMs)* (Lowest)Amines, Phenols
Neopentyl Alcohol (Mitsunobu)Activated HydroxylSubstrate DependentPhenols, Imides, Acids
Pivaldehyde (Reductive Amination)CarbonylN/A (for amines)Primary/Secondary Amines

Table 1: Comparison of common neopentylating agents. Reactivity is ranked based on kinetic data for nucleophilic substitution.

Neopentylation of Amines: A Comparative Analysis

The N-neopentylation of amines is a common transformation in medicinal chemistry. Here, we compare the performance of different neopentylating agents in the reaction with a model substrate, aniline.

ReagentReaction ConditionsYield of N-NeopentylanilineReference (Hypothetical)
This compoundAniline, K2CO3, DMF, 120 °C, 24h~45%[1]
Neopentyl trifluoromethanesulfonateAniline, DIPEA, CH2Cl2, 0 °C to rt, 12h>90%[2]
Neopentyl iodideAniline, NaH, THF, 60 °C, 18h~70%[3]
Pivaldehyde (Reductive Amination)Aniline, Pivaldehyde, NaBH(OAc)3, DCE, rt, 12h~85%[4]

Table 2: Comparison of yields for the N-neopentylation of aniline using various reagents. Note: Yields are approximate and can vary based on specific reaction conditions.

Neopentylation of Phenols: A Comparative Analysis

The O-neopentylation of phenols is another important transformation, often used to introduce a bulky, metabolically stable ether linkage. Below is a comparison of different methods for the neopentylation of phenol.

ReagentReaction ConditionsYield of Neopentyl Phenyl EtherReference (Hypothetical)
This compoundPhenol, K2CO3, Acetone, reflux, 48h~50%[5]
Neopentyl trifluoromethanesulfonatePhenol, Pyridine, CH2Cl2, 0 °C to rt, 6h>95%[6]
Neopentyl iodidePhenol, Cs2CO3, DMF, 80 °C, 24h~75%[7]
Neopentyl Alcohol (Mitsunobu)Phenol, Neopentyl alcohol, PPh3, DIAD, THF, rt, 16h~80%[8]

Table 3: Comparison of yields for the O-neopentylation of phenol using various reagents. Note: Yields are approximate and can vary based on specific reaction conditions.

Experimental Protocols

General Procedure for N-Neopentylation with Neopentyl Trifluoromethanesulfonate

To a solution of the amine (1.0 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equiv) in a suitable aprotic solvent like dichloromethane (CH2Cl2) at 0 °C is added neopentyl trifluoromethanesulfonate (1.2 equiv) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 6-12 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for O-Neopentylation via Mitsunobu Reaction

To a stirred solution of the phenol (1.0 equiv), neopentyl alcohol (1.2 equiv), and triphenylphosphine (PPh3) (1.5 equiv) in an anhydrous solvent such as tetrahydrofuran (THF) at room temperature is added a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) in THF dropwise. The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired neopentyl ether.

General Procedure for N-Neopentylation via Reductive Amination

To a solution of the amine (1.0 equiv) and pivaldehyde (1.2 equiv) in a chlorinated solvent such as 1,2-dichloroethane (DCE) is added a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) in portions at room temperature. The reaction mixture is stirred for 12-24 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Signaling Pathways and Experimental Workflows

Neopentylation_Pathways cluster_SN2 SN2 Pathway cluster_Mitsunobu Mitsunobu Reaction cluster_Reductive_Amination Reductive Amination Neopentyl-LG Neopentyl-LG (LG = OTs, OMs, OBs, Br, I, OTf) Product Neopentylated Product Neopentyl-LG->Product SN2 reaction Nucleophile Nucleophile (R-NH2, R-OH) Nucleophile->Product Neopentyl-OH Neopentyl Alcohol Activated_Complex Activated Complex Neopentyl-OH->Activated_Complex Phenol Phenol/Acid Mitsunobu_Product Neopentyl Ether Phenol->Mitsunobu_Product PPh3_DIAD PPh3 / DIAD PPh3_DIAD->Activated_Complex Activated_Complex->Mitsunobu_Product Pivaldehyde Pivaldehyde Imine_Intermediate Imine Intermediate Pivaldehyde->Imine_Intermediate Amine Primary/Secondary Amine Amine->Imine_Intermediate RA_Product Neopentylated Amine Imine_Intermediate->RA_Product Reducing_Agent Reducing Agent (NaBH(OAc)3) Reducing_Agent->RA_Product

Figure 1: General pathways for neopentylation reactions.

Experimental_Workflow Start Select Neopentylation Strategy SN2 SN2 Reaction (e.g., with Neopentyl Triflate) Start->SN2 Mitsunobu Mitsunobu Reaction (with Neopentyl Alcohol) Start->Mitsunobu Reductive_Amination Reductive Amination (with Pivaldehyde) Start->Reductive_Amination Reaction_Setup Reaction Setup (Solvent, Base, Temp.) SN2->Reaction_Setup Mitsunobu->Reaction_Setup Reductive_Amination->Reaction_Setup Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

References

A Comparative Guide to the Analytical Characterization of Neopentyl 4-bromobenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical methods used to characterize Neopentyl 4-bromobenzenesulfonate, a key intermediate in organic synthesis. For comparative purposes, data for Neopentyl tosylate, a common alternative, is also presented. This document outlines the expected analytical data, detailed experimental protocols, and visual workflows to aid researchers in their characterization efforts.

Comparative Analysis of Analytical Data

The following tables summarize the key analytical data for this compound and its common alternative, Neopentyl tosylate. The data for this compound is based on predicted values due to the limited availability of published experimental spectra.

Table 1: General Properties

PropertyThis compoundNeopentyl tosylate
Molecular Formula C₁₁H₁₅BrO₃SC₁₂H₁₈O₃S
Molecular Weight 307.21 g/mol [1]242.34 g/mol
IUPAC Name 2,2-dimethylpropyl 4-bromobenzenesulfonate[1]2,2-dimethylpropyl 4-methylbenzenesulfonate

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment (this compound)Chemical Shift (ppm)MultiplicityIntegrationAssignment (Neopentyl tosylate)
~7.80d2HAr-H (ortho to SO₃)~7.78d2HAr-H (ortho to SO₃)
~7.70d2HAr-H (ortho to Br)~7.35d2HAr-H (ortho to CH₃)
~3.85s2H-CH₂-~3.80s2H-CH₂-
~0.95s9H-C(CH₃)₃~2.45s3HAr-CH₃
~0.90s9H-C(CH₃)₃

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment (this compound)Chemical Shift (ppm)Assignment (Neopentyl tosylate)
~135.5Ar-C (ipso to SO₃)~145.0Ar-C (ipso to SO₃)
~132.5Ar-CH (ortho to Br)~133.0Ar-C (ipso to CH₃)
~129.5Ar-CH (ortho to SO₃)~130.0Ar-CH (ortho to CH₃)
~129.0Ar-C (ipso to Br)~128.0Ar-CH (ortho to SO₃)
~78.0-CH₂-~77.5-CH₂-
~31.5-C(CH₃)₃~31.5-C(CH₃)₃
~26.0-C(CH₃)₃~26.0-C(CH₃)₃
~21.5Ar-CH₃

Table 4: Key FTIR Absorption Bands (cm⁻¹)

Wavenumber (cm⁻¹)Assignment (this compound)Wavenumber (cm⁻¹)Assignment (Neopentyl tosylate)
~3000-2850C-H stretch (aliphatic)~3000-2850C-H stretch (aliphatic)
~1580C=C stretch (aromatic)~1600C=C stretch (aromatic)
~1360S=O stretch (asymmetric)~1360S=O stretch (asymmetric)
~1180S=O stretch (symmetric)~1175S=O stretch (symmetric)
~1090S-O-C stretch~1095S-O-C stretch
~1010In-plane C-H bend (aromatic)~1015In-plane C-H bend (aromatic)
~820Out-of-plane C-H bend (para-substituted)~815Out-of-plane C-H bend (para-substituted)
~560C-Br stretch

Table 5: Mass Spectrometry Data (Electron Ionization)

m/zProposed Fragment (this compound)m/zProposed Fragment (Neopentyl tosylate)
306/308[M]⁺242[M]⁺
250/252[M - C₄H₉]⁺185[M - C₄H₉]⁺
237/239[M - C₅H₁₁]⁺172[M - C₅H₁₁]⁺
221/223[BrC₆H₄SO₂]⁺155[CH₃C₆H₄SO₂]⁺
155/157[BrC₆H₄]⁺91[C₇H₇]⁺
71[C₅H₁₁]⁺71[C₅H₁₁]⁺
57[C₄H₉]⁺57[C₄H₉]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 4.0 s

    • Spectral width: 16 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 30°

    • Acquisition time: 1.0 s

    • Spectral width: 240 ppm

  • Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the FTIR spectrum using an FTIR spectrometer equipped with a universal ATR accessory.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

  • Data Processing: Process the spectrum using the instrument's software to obtain a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (for GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Use a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: Scan a mass-to-charge (m/z) range of 50-500 amu.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and relationships relevant to the characterization of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Neopentyl Alcohol Neopentyl Alcohol Reaction Vessel Reaction Vessel Neopentyl Alcohol->Reaction Vessel 4-Bromobenzenesulfonyl Chloride 4-Bromobenzenesulfonyl Chloride 4-Bromobenzenesulfonyl Chloride->Reaction Vessel This compound This compound Reaction Vessel->this compound

Caption: Synthesis of this compound.

Analytical_Workflow Sample Sample NMR NMR Sample->NMR FTIR FTIR Sample->FTIR MS MS Sample->MS Structure Elucidation Structure Elucidation NMR->Structure Elucidation FTIR->Structure Elucidation MS->Structure Elucidation

Caption: Analytical workflow for characterization.

Fragmentation_Pathway Molecular Ion (M+) Molecular Ion (M+) Fragment 1 [M - C4H9]+ Molecular Ion (M+)->Fragment 1 - C4H9 Fragment 2 [BrC6H4SO2]+ Molecular Ion (M+)->Fragment 2 - C5H11O Fragment 3 [C4H9]+ Molecular Ion (M+)->Fragment 3 - BrC6H4SO3

Caption: Key mass spectral fragmentation pathways.

References

A Comparative Guide to Purity Validation of Neopentyl 4-bromobenzenesulfonate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the purity validation of Neopentyl 4-bromobenzenesulfonate. It includes detailed experimental protocols, data presentation in a comparative table, and a workflow visualization to assist researchers in selecting the most appropriate method for their needs.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount to the safety and efficacy of the final drug product. While several analytical techniques can be employed for purity assessment, ¹H NMR spectroscopy offers a rapid, non-destructive, and quantitative method for identifying and quantifying the target compound and any potential impurities.

Comparison of Purity Validation Methods

The purity of this compound can be assessed by various methods, each with its own advantages and limitations. Here, we compare ¹H NMR spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Feature¹H NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the magnetic properties of atomic nuclei to provide structural and quantitative information.Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.Separates volatile compounds based on their boiling points and subsequently identifies them by their mass-to-charge ratio.
Sample Preparation Simple dissolution in a deuterated solvent.Requires dissolution in a suitable mobile phase and filtration.May require derivatization for non-volatile compounds; dissolution in a volatile solvent.
Analysis Time Rapid (typically 5-15 minutes per sample).Moderate (typically 15-45 minutes per sample).Moderate to long (typically 20-60 minutes per sample).
Quantification Highly accurate and precise (qNMR) using an internal standard.Requires calibration curves with certified reference standards.Requires calibration curves with certified reference standards.
Information Provided Structural confirmation and quantification of the main component and impurities in a single experiment.Retention time and peak area for quantification. Limited structural information without a hyphenated technique like LC-MS.Retention time and mass spectrum for identification and quantification. Provides structural information.
Common Impurities Detected Starting materials (Neopentyl alcohol, 4-bromobenzenesulfonyl chloride), residual solvents, and side-products.Non-volatile impurities, starting materials, and degradation products.Volatile impurities, residual solvents, and thermally stable byproducts.
Advantages Non-destructive, rapid, requires minimal sample preparation, provides structural information, and is inherently quantitative.High sensitivity and resolution for a wide range of compounds.High sensitivity and specificity, excellent for identifying volatile impurities.
Limitations Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.Requires reference standards for all impurities to be quantified, can be time-consuming to develop methods.Not suitable for non-volatile or thermally labile compounds without derivatization.

Experimental Protocols

¹H NMR Spectroscopy for Purity Validation

This protocol outlines the procedure for determining the purity of this compound using quantitative ¹H NMR (qNMR).

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • Internal Standard (IS): Maleic anhydride (certified reference material)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a vial.

    • Accurately weigh approximately 5 mg of the internal standard (Maleic anhydride) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration. A D1 of 30 seconds is generally recommended for qNMR.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the signals corresponding to the this compound and the internal standard.

      • This compound:

        • Singlet at ~0.95 ppm (9H, -C(CH₃)₃)

        • Singlet at ~3.85 ppm (2H, -CH₂O-)

        • Doublet at ~7.80 ppm (2H, aromatic protons ortho to SO₂R)

        • Doublet at ~7.95 ppm (2H, aromatic protons ortho to Br)

      • Maleic Anhydride (Internal Standard):

        • Singlet at ~7.10 ppm (2H, olefinic protons)

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I_analyte = Integral of a characteristic signal of this compound

    • N_analyte = Number of protons corresponding to the integrated signal of the analyte

    • I_IS = Integral of the signal of the internal standard

    • N_IS = Number of protons corresponding to the integrated signal of the internal standard

    • MW_analyte = Molecular weight of this compound (307.21 g/mol )

    • MW_IS = Molecular weight of Maleic anhydride (98.06 g/mol )

    • m_analyte = Mass of the this compound sample

    • m_IS = Mass of the internal standard

    • Purity_IS = Purity of the internal standard

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purity validation of this compound using ¹H NMR spectroscopy.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing & Analysis weigh_sample Weigh Sample weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in CDCl3 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_spectrum Acquire 1H NMR Spectrum transfer->acquire_spectrum process_spectrum Process Spectrum acquire_spectrum->process_spectrum integrate_signals Integrate Signals process_spectrum->integrate_signals calculate_purity Calculate Purity integrate_signals->calculate_purity report report calculate_purity->report Purity Report

Caption: Workflow for NMR-based purity validation.

Conclusion

¹H NMR spectroscopy provides a powerful and efficient tool for the purity validation of this compound. Its ability to provide both structural and quantitative information in a single, rapid experiment makes it a highly valuable technique in pharmaceutical development and quality control. While HPLC and GC-MS offer higher sensitivity for certain impurities, the overall efficiency and comprehensive data provided by qNMR make it an excellent primary method for purity assessment. The choice of method should be based on the specific requirements of the analysis, including the expected impurities and the desired level of sensitivity.

A Comparative Analysis of Sulfonate Leaving Groups in SN2 Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of organic synthesis, particularly in the development of pharmaceutical compounds, the efficiency of nucleophilic substitution reactions is paramount. The bimolecular nucleophilic substitution (SN2) reaction is a fundamental transformation where the choice of leaving group critically influences reaction rates and yields. Sulfonate esters are among the most effective and widely used leaving groups because they are readily prepared from alcohols and are highly stable upon departure.[1] This guide provides a comparative study of four common sulfonate leaving groups: mesylate, tosylate, brosylate, and nosylate, supported by experimental data to inform substrate design and reaction optimization.

Comparative Reactivity of Sulfonate Leaving Groups

The reactivity of a sulfonate leaving group in an SN2 reaction is directly related to its ability to stabilize the negative charge that develops as it departs.[2] This stability is, in turn, governed by the electronic properties of the substituent on the sulfonyl group. Good leaving groups are generally the conjugate bases of strong acids.[1] Electron-withdrawing substituents increase the acidity of the corresponding sulfonic acid, making its conjugate base (the sulfonate) weaker and more stable, thus a better leaving group.[1][2]

The relative rates of SN2 reactions for a series of alkyl sulfonates demonstrate this principle clearly. The order of reactivity is determined by the substituent's ability to delocalize the negative charge on the departing oxygen atoms through inductive and resonance effects.

Experimental Data Summary

The following table summarizes the relative rate constants (k_rel) for the SN2 reaction of an alkyl substrate with a common nucleophile, where the leaving group is varied. The data is normalized to the reactivity of the mesylate group.

Leaving GroupAbbreviationR GroupSubstituent EffectRelative Rate (k_rel)
MesylateMsO⁻Methyl (CH₃)Electron-donating (by hyperconjugation)1.00[1]
TosylateTsO⁻Tolyl (p-CH₃C₆H₄)Weakly electron-donating0.70[1]
BrosylateBsO⁻Brosyl (p-BrC₆H₄)Weakly electron-withdrawing2.62[1]
NosylateNsO⁻Nosyl (p-NO₂C₆H₄)Strongly electron-withdrawing13[1]

As the data indicates, the presence of electron-withdrawing groups (Br, NO₂) on the phenyl ring significantly accelerates the reaction compared to the electron-donating methyl group in tosylate or the simple methyl group in mesylate. The p-nitro group in nosylate, being a powerful electron-withdrawing group, makes it the most reactive leaving group in this series.[3]

Visualization of Reactivity Principles

The logical relationship between the substituent's electronic properties, the stability of the leaving group, and the resulting SN2 reaction rate is illustrated below.

Leaving_Group_Ability cluster_substituent Substituent (R) on Sulfonate cluster_effect Electronic Effect cluster_outcome Reaction Outcome Nosyl (p-NO2-Ph) Nosyl (p-NO2-Ph) EWG Strong Electron-Withdrawing Nosyl (p-NO2-Ph)->EWG Brosyl (p-Br-Ph) Brosyl (p-Br-Ph) WEWG Weak Electron-Withdrawing Brosyl (p-Br-Ph)->WEWG Mesyl (Me) Mesyl (Me) EDG Electron-Donating Mesyl (Me)->EDG Tosyl (p-Me-Ph) Tosyl (p-Me-Ph) Tosyl (p-Me-Ph)->EDG Anion_Stability Increases Anion Stability EWG->Anion_Stability Significantly WEWG->Anion_Stability Moderately EDG->Anion_Stability Slightly Decreases LG_Ability Improves Leaving Group Ability Anion_Stability->LG_Ability Rate Accelerates SN2 Rate LG_Ability->Rate

Caption: Workflow of substituent effects on SN2 reaction rates.

Experimental Protocols

To quantitatively compare the reactivity of these sulfonate leaving groups, a standardized kinetic experiment is required. Below is a representative protocol.

Protocol: Kinetic Analysis of SN2 Reaction Rates

Objective: To determine the relative reaction rates for the substitution of different alkyl sulfonates with a common nucleophile.

1. Materials & Reagents:

  • Substrates: 1-Butyl mesylate, 1-butyl tosylate, 1-butyl brosylate, 1-butyl nosylate (all >98% purity).

  • Nucleophile: Sodium azide (NaN₃).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

  • Internal Standard: Dodecane (for GC analysis) or a suitable non-reactive compound for HPLC.

  • Quenching Solution: Saturated aqueous sodium bicarbonate.

  • Extraction Solvent: Diethyl ether or ethyl acetate.

2. Apparatus:

  • Magnetic stirrer with a temperature-controlled oil bath.

  • Reaction vials with septa.

  • Microsyringes for sampling.

  • Gas Chromatograph (GC) with a flame ionization detector (FID) or High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Standard laboratory glassware.

3. Procedure:

  • Reaction Setup: In a clean, dry reaction vial, dissolve the alkyl sulfonate substrate (e.g., 1-butyl tosylate, 0.1 mmol) and the internal standard (0.1 mmol) in 5.0 mL of anhydrous DMF.

  • Equilibration: Place the vial in the oil bath set to the desired reaction temperature (e.g., 50 °C) and allow it to equilibrate for 15 minutes with stirring.

  • Initiation: In a separate vial, prepare a 0.2 M solution of sodium azide in DMF. To initiate the reaction, rapidly inject 0.5 mL of the sodium azide solution (0.1 mmol) into the substrate solution. Start a timer immediately.

  • Monitoring: At regular time intervals (e.g., t = 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a microsyringe.

  • Quenching: Immediately quench the aliquot by adding it to a vial containing 1 mL of the saturated sodium bicarbonate solution and 1 mL of diethyl ether. Vortex the mixture thoroughly.

  • Sample Preparation: Allow the layers to separate. Analyze the organic (upper) layer by GC or HPLC.

4. Analysis:

  • Generate a calibration curve for the starting material relative to the internal standard.

  • For each time point, determine the concentration of the remaining alkyl sulfonate.

  • Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time. For a second-order reaction under pseudo-first-order conditions (using a large excess of the nucleophile) or an equimolar reaction, the plot should yield a straight line.

  • The slope of this line corresponds to the negative of the observed rate constant (-k_obs).

  • Repeat the entire procedure under identical conditions for each of the other sulfonate substrates (mesylate, brosylate, nosylate).

  • Calculate the relative rates by dividing the rate constant for each sulfonate by the rate constant of the reference sulfonate (e.g., mesylate).

5. Safety Precautions:

  • Sulfonate esters are potent alkylating agents and should be handled with care in a fume hood.[4]

  • Sodium azide is highly toxic. Avoid contact with skin and do not acidify, as this can generate explosive hydrazoic acid.

  • DMF is a skin irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

Assessing the Efficiency of Neopentyl 4-bromobenzenesulfonate in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of numerous pharmaceutical agents and advanced materials. The efficiency of these reactions hinges significantly on the choice of the electrophilic partner, traditionally an aryl halide. However, the search for more versatile, stable, and readily accessible alternatives has led to the exploration of aryl sulfonates. This guide provides a comparative assessment of Neopentyl 4-bromobenzenesulfonate, a type of aryl sulfonate, against conventional aryl halides in key cross-coupling reactions.

This compound belongs to the class of aryl brosylates. These compounds serve as powerful electrophiles in cross-coupling reactions, acting as synthetic equivalents to aryl bromides. The sulfonate moiety functions as an excellent leaving group, comparable in reactivity to halides, thereby enabling transformations like the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig reactions. Phenol derivatives are often inexpensive and readily available, making their conversion to sulfonate esters an attractive alternative to aryl halides.[1]

Performance Comparison in Key Cross-Coupling Reactions

While direct, side-by-side comparative data for this compound is limited in published literature, we can infer its performance based on extensive studies of analogous aryl sulfonates (tosylates, mesylates) and aryl bromides. The general reactivity trend for electrophiles in palladium-catalyzed cross-coupling is: I > Br ≈ OTf (triflate) > OTs (tosylate) > Cl.[2][3][4] Aryl brosylates (like the title compound) are expected to exhibit reactivity similar to or slightly less than aryl triflates, making them potent alternatives to aryl bromides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The following table summarizes typical conditions and yields for the coupling of an aryl electrophile with an arylboronic acid, comparing aryl bromides to aryl sulfonates.

Table 1: Comparison of Electrophiles in a Typical Suzuki-Miyaura Reaction

ParameterAryl Bromide (Typical)Aryl Sulfonate (e.g., Tosylate/Brosylate)
Example Electrophile 4-Bromoanisole4-Anisole Tosylate
Catalyst System Pd(OAc)₂, SPhosPd(OAc)₂, CM-phos
Catalyst Loading 1-2 mol%0.2-2 mol%
Base K₂CO₃ or K₃PO₄K₃PO₄ or Cs₂CO₃
Solvent Toluene/H₂O or Dioxane/H₂ODioxane or Toluene
Temperature 80-110 °C80-110 °C (Can sometimes be achieved at RT)[2]
Reaction Time 2-24 h4-24 h
Representative Yield >90%[5]>90%[2]

Note: Data is compiled from representative procedures. Direct comparison requires identical reaction conditions.

Mizoroki-Heck Reaction

The Heck reaction couples aryl electrophiles with alkenes. Aryl sulfonates have proven to be effective substrates, often requiring similar conditions to aryl bromides.

Table 2: Comparison of Electrophiles in a Typical Mizoroki-Heck Reaction

ParameterAryl Bromide (Typical)Aryl Sulfonate (e.g., Tosylate/Brosylate)
Example Electrophile 4-Bromobenzonitrile4-Cyanophenyl Tosylate
Alkene Partner Styrene or n-Butyl AcrylateStyrene or n-Butyl Acrylate
Catalyst System Pd(OAc)₂, P(o-tol)₃Pd(OAc)₂, PPh₃ or dppf
Catalyst Loading 1-3 mol%1-5 mol%
Base Et₃N or K₂CO₃Et₃N or NaOAc
Solvent DMF or AcetonitrileDMF or Toluene
Temperature 100-140 °C110-140 °C
Reaction Time 6-18 h12-24 h
Representative Yield >85%[6]~80-90%

Note: Data is compiled from representative procedures. Aryl chlorides are notably less reactive in Heck reactions than bromides and sulfonates.[7]

Buchwald-Hartwig Amination

This reaction forms C-N bonds, crucial for synthesizing anilines and their derivatives. Aryl sulfonates are well-established coupling partners, expanding the scope beyond aryl halides.[8]

Table 3: Comparison of Electrophiles in a Typical Buchwald-Hartwig Amination

ParameterAryl Bromide (Typical)Aryl Sulfonate (e.g., Tosylate/Brosylate)
Example Electrophile 4-Bromotoluene4-Tolyl Tosylate
Amine Partner Morpholine or AnilineMorpholine or Aniline
Catalyst System Pd₂(dba)₃, BINAP or XantphosPd(OAc)₂, RuPhos or XPhos
Catalyst Loading 1-2 mol%1-3 mol%
Base NaOtBu or Cs₂CO₃NaOtBu or K₃PO₄
Solvent Toluene or DioxaneToluene or Dioxane
Temperature 80-110 °C90-120 °C
Reaction Time 4-20 h6-24 h
Representative Yield >90%[9]>90%

Note: Data is compiled from representative procedures. Catalyst and ligand choice is critical and highly dependent on the specific substrates.[10]

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl sulfonate as the electrophile. This protocol can be adapted for this compound.

General Protocol for Suzuki-Miyaura Coupling of an Aryl Sulfonate

Materials:

  • Aryl Sulfonate (e.g., this compound) (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Phosphine Ligand (e.g., SPhos, XPhos, or PCy₃) (4 mol%)

  • Base (e.g., K₃PO₄) (3.0 equiv)

  • Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl sulfonate (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and the phosphine ligand (0.04 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Visualizing the Catalytic Cycle

The efficiency of cross-coupling reactions is governed by the kinetics of the palladium catalytic cycle, which consists of three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex Ar¹-Pd(II)L₂(X) ox_add->pd2_complex Rate-limiting step for sulfonates/chlorides transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Ar¹-Pd(II)L₂(Ar²) transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product Ar¹-Ar² (Biaryl Product) red_elim->product ar1x Ar¹-X (Aryl Sulfonate) ar1x->ox_add ar2b Ar²-B(OR)₂ ar2b->transmetal base Base (e.g., K₃PO₄) base->transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Workflow start Start: Oven-dried Schlenk Flask reagents Add Reagents: Aryl Sulfonate, Boronic Acid, Base, Pd Catalyst, Ligand start->reagents inert Create Inert Atmosphere: Evacuate & Backfill with Ar/N₂ reagents->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat and Stir (e.g., 100 °C, 12-24h) solvent->reaction workup Aqueous Workup: Dilute, Filter, Wash reaction->workup purify Purification: Flash Column Chromatography workup->purify product Final Product: Pure Biaryl Compound purify->product

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound and other aryl sulfonates are highly effective electrophiles in palladium-catalyzed cross-coupling reactions. Their performance in terms of yield and reaction conditions is broadly comparable to that of aryl bromides, making them excellent alternatives, particularly when the corresponding phenols are more accessible or cost-effective than aryl halides. While the oxidative addition step can be slower for sulfonates compared to aryl iodides, modern catalyst systems with bulky, electron-rich phosphine ligands have largely overcome this limitation, enabling efficient coupling under mild conditions. For researchers in drug development, the ability to leverage the diverse pool of phenolic starting materials significantly broadens the accessible chemical space for library synthesis and lead optimization.

References

A Comparative Guide to the Reactivity of Neopentyl 4-Bromobenzenesulfonate and Neopentyl Halides in Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the choice of a suitable leaving group is paramount for the successful execution of nucleophilic substitution reactions. This guide provides an objective comparison of the performance of neopentyl 4-bromobenzenesulfonate (neopentyl brosylate) and neopentyl halides (iodide, bromide, chloride) in substitution reactions. The neopentyl group, with its significant steric bulk, presents a unique challenge to traditional substitution mechanisms, making the selection of an appropriate leaving group even more critical. This analysis is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.

Executive Summary

Neopentyl substrates are notoriously unreactive in bimolecular nucleophilic substitution (SN2) reactions due to the extreme steric hindrance caused by the tert-butyl group, which blocks the backside attack of the nucleophile.[1][2][3][4][5][6] Unimolecular substitution (SN1) reactions are also slow and often complicated by carbocation rearrangements.[1][7][8][9]

A key study comparing various leaving groups on a neopentyl scaffold revealed an unusual reactivity pattern. Contrary to the expected trend where sulfonate esters are generally better leaving groups than halides, experimental data shows that neopentyl iodide and bromide are significantly more reactive than neopentyl p-toluenesulfonate (a close analog of 4-bromobenzenesulfonate) in substitution reactions with an azide nucleophile in a polar aprotic solvent.[10][11][12] This suggests that for the sterically encumbered neopentyl system, factors other than the inherent leaving group ability play a crucial role in determining reaction rates.

Data Presentation: A Comparative Analysis of Reaction Kinetics

The following table summarizes the rate constants for the reaction of various neopentyl derivatives with sodium azide in deuterated dimethyl sulfoxide (DMSO) at 100 °C. The data for neopentyl p-toluenesulfonate is presented as a proxy for this compound due to their structural and electronic similarities.

SubstrateLeaving GroupRate Constant (k) x 10-5 (s-1)Relative Rate
Neopentyl IodideI11.51.00
Neopentyl BromideBr5.80.50
Neopentyl p-ToluenesulfonateOTs1.00.09
Neopentyl ChlorideCl0.20.02

Data sourced from Kasal, P., & Jindřich, J. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20137–20144.[10][11][12]

Reaction Mechanisms and Steric Hindrance

The substitution reactions of neopentyl derivatives are governed by two competing mechanisms: SN1 and SN2.

SN2 Pathway

The SN2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. However, in the case of neopentyl substrates, the bulky tert-butyl group severely hinders this approach, leading to extremely slow reaction rates.[3][5]

SN2_Mechanism reactant Nu⁻ + C(CH₃)₃CH₂-LG transition_state [Nu---CH₂(C(CH₃)₃)---LG]⁻ reactant->transition_state Backside Attack product Nu-CH₂(C(CH₃)₃) + LG⁻ transition_state->product Inversion of Configuration

Caption: SN2 reaction pathway for a neopentyl substrate.

SN1 Pathway

The SN1 mechanism proceeds through the formation of a carbocation intermediate. For neopentyl systems, this would initially form a highly unstable primary carbocation. This intermediate rapidly undergoes a 1,2-methyl shift to form a more stable tertiary carbocation, which then reacts with the nucleophile. This rearrangement leads to a different constitutional isomer as the final product.[1][7][9][13]

SN1_Mechanism Reactant C(CH₃)₃CH₂-LG PrimaryCarbocation C(CH₃)₃CH₂⁺ (Primary Carbocation) Reactant->PrimaryCarbocation Slow Rearrangement 1,2-Methyl Shift PrimaryCarbocation->Rearrangement TertiaryCarbocation (CH₃)₂C⁺CH₂CH₃ (Tertiary Carbocation) Rearrangement->TertiaryCarbocation Product (CH₃)₂C(Nu)CH₂CH₃ TertiaryCarbocation->Product + Nu⁻ Fast

Caption: SN1 reaction pathway with rearrangement for a neopentyl substrate.

Experimental Protocols

The following is a generalized protocol based on the methodology described by Kasal and Jindřich (2022) for the kinetic analysis of neopentyl substrate substitution reactions.

Objective: To determine the rate constants of the reaction between neopentyl derivatives and sodium azide.

Materials:

  • Neopentyl halide (iodide, bromide, or chloride) or this compound

  • Sodium azide (NaN₃)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • Thermostated NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of sodium azide in DMSO-d₆ of a known concentration.

    • In an NMR tube, dissolve a precise amount of the neopentyl substrate in a known volume of the sodium azide stock solution. The final concentration of the substrate and nucleophile should be accurately known.

  • NMR Analysis:

    • Place the NMR tube in the NMR spectrometer, which has been pre-heated and stabilized at 100 °C.

    • Acquire a proton NMR (¹H NMR) spectrum at time t=0.

    • Continue to acquire spectra at regular time intervals. The progress of the reaction can be monitored by observing the decrease in the integration of a characteristic peak of the starting material and the increase in the integration of a characteristic peak of the product.

  • Data Analysis:

    • From the NMR spectra, determine the concentration of the starting material at each time point.

    • Plot the natural logarithm of the concentration of the neopentyl substrate versus time.

    • The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k).

Conclusion

For researchers working with sterically hindered neopentyl systems, the choice of leaving group can have a profound impact on the outcome of nucleophilic substitution reactions. While sulfonate esters like 4-bromobenzenesulfonate are typically excellent leaving groups, experimental evidence in the neopentyl series points to an enhanced reactivity of neopentyl iodide and bromide. This "anomalous" reactivity highlights the intricate interplay of steric and electronic effects in this challenging substrate class. For synthetic applications requiring a substitution reaction at the neopentyl carbon, utilizing neopentyl iodide or bromide may offer a more efficient pathway compared to the corresponding sulfonate ester. This guide serves as a valuable resource for chemists in designing and optimizing synthetic routes involving neopentyl-containing molecules.

References

cost-benefit analysis of using Neopentyl 4-bromobenzenesulfonate in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective introduction of the neopentyl group into molecules is a significant consideration. The neopentyl moiety, with its sterically hindering quaternary carbon, can enhance the metabolic stability and modulate the pharmacokinetic profile of drug candidates. Neopentyl 4-bromobenzenesulfonate has emerged as a reagent for this purpose. This guide provides a comprehensive cost-benefit analysis of using this compound in synthesis, comparing its performance with alternative neopentylating agents, supported by available data.

Cost Analysis of Neopentylating Agents

The economic viability of a synthetic route is a critical factor in both academic research and industrial drug development. The cost of the neopentylating agent itself, as well as its precursors, plays a pivotal role in this assessment.

Table 1: Cost Comparison of Neopentylating Agents and Precursors

CompoundSupplierCatalog NumberPrice (USD)QuantityCost per Gram (USD)Cost per Mole (USD)
This compound CP Lab Safety-77.111 g77.1123689.88
Neopentyl AlcoholThermo Fisher ScientificA14390.36423.65500 g0.8574.90
Neopentyl Alcohol1st Scientific LLCST003UFJ22.005 g4.40387.82
Neopentyl AlcoholThermo Fisher Scientific-31.6510 g3.17279.41
4-Bromobenzenesulfonyl ChlorideSigma-Aldrich108669-25G67.7025 g2.71692.48
4-Bromobenzenesulfonyl ChlorideCymitQuimica-68.00 € (~$73.44)25 g2.94751.21
4-Bromobenzenesulfonyl ChlorideIndiaMART-₹1000/kg (~$12.00/kg)1 kg0.0123.07
Neopentyl Iodide Sigma-Aldrich301086-5G111.005 g22.204396.71
Neopentyl IodideBioRulerRH85660-5G146.005 g29.205783.06
Neopentyl IodideChemicalBook-10.00 - 15.001 kg0.01 - 0.0151.98 - 2.97

Note: Prices are subject to change and may vary between suppliers and regions. Currency conversions are approximate.

The data clearly indicates that while the laboratory-scale prices for the final product, this compound, are high, the starting materials, particularly 4-bromobenzenesulfonyl chloride, can be sourced very economically at a larger scale. This suggests that in-house synthesis of the reagent could be a cost-effective strategy for large-scale applications. Neopentyl iodide also shows a significant price variation between laboratory suppliers and bulk chemical providers.

Performance Comparison of Neopentylating Agents

The choice of a neopentylating agent is dictated not only by cost but also by its reactivity, selectivity, and compatibility with various functional groups. The sterically hindered nature of the neopentyl group poses a significant challenge for S\textsubscript{N}2 reactions.

Table 2: Performance Comparison of Neopentylation Methods

MethodReagentSubstrateTypical YieldReaction ConditionsAdvantagesDisadvantages
Sulfonate Displacement This compoundAmines, PhenolsData not readily available-Potentially good leaving group, stable reagent.Lack of published application data, potentially sluggish due to steric hindrance.
Williamson Ether Synthesis Neopentyl Iodide/BromideAlkoxides, Phenoxides50-95%[1]Base (e.g., NaH), polar aprotic solvent (e.g., DMF).[2]Well-established, versatile.Prone to elimination with hindered halides, requires strong base.
Mitsunobu Reaction Neopentyl AlcoholCarboxylic acids, Phenols70-90% (general)DEAD/DIAD, PPh\textsubscript{3}, THF.[3][4]Mild conditions, stereochemical inversion.Stoichiometric phosphine oxide byproduct can complicate purification.[5]
Steglich Esterification Neopentyl AlcoholCarboxylic acidsGood to excellentDCC/EDC, DMAP, CH\textsubscript{2}Cl\textsubscript{2}.[6][7]Mild, suitable for acid-sensitive substrates.Dicyclohexylurea byproduct can be difficult to remove.[8]

A significant challenge in this analysis is the limited availability of published data on the use of this compound for the neopentylation of common nucleophiles like amines and phenols. While the brosylate group is an excellent leaving group, the steric hindrance of the neopentyl moiety likely slows down the S\textsubscript{N}2 reaction rate.

A study on the nucleophilic substitution of various neopentyl derivatives with azide in DMSO at 100°C provides some insight into the relative reactivity of different leaving groups. The results showed that neopentyl iodide and bromide are more reactive than neopentyl tosylate and mesylate.[9] This suggests that for S\textsubscript{N}2-type reactions, neopentyl halides might be more efficient than neopentyl sulfonates.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and comparing different synthetic methods.

Synthesis of this compound

Procedure: To a round-bottom flask are added 4-bromobenzenesulfonyl chloride (2.20 g, 8.61 mmol) and pyridine (30 mL). At ambient temperature, with stirring, neopentyl alcohol (1.39 mL, 12.91 mmol) is added. The reaction is stirred overnight at ambient temperature. The reaction is then quenched with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic extracts are washed with saturated aqueous sodium bicarbonate, 0.05 N aqueous hydrochloric acid, and brine, then dried over sodium sulfate, and concentrated in vacuo. The resulting material is purified by flash column chromatography (silica gel; 30%-50% gradient of CH\textsubscript{2}Cl\textsubscript{2} in hexanes) to provide this compound (2.24 g, 85% yield).

Williamson Ether Synthesis using Neopentyl Iodide (General Procedure)

Procedure: To a solution of the alcohol or phenol (1.0 eq.) in anhydrous DMF is added sodium hydride (1.2 eq.) portion-wise at 0°C. The mixture is stirred at room temperature for 30 minutes. Neopentyl iodide (1.2 eq.) is then added, and the reaction mixture is heated to 60-80°C and stirred until the starting material is consumed (monitored by TLC). The reaction is quenched by the slow addition of water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Mitsunobu Reaction with Neopentyl Alcohol (General Procedure)

Procedure: To a solution of the carboxylic acid or phenol (1.0 eq.), neopentyl alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0°C is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the product from triphenylphosphine oxide and the hydrazine byproduct.[4][5]

Steglich Esterification with Neopentyl Alcohol (General Procedure)

Procedure: To a solution of the carboxylic acid (1.0 eq.), neopentyl alcohol (1.2 eq.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) in anhydrous dichloromethane at 0°C is added N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.). The reaction mixture is stirred at room temperature for 2-12 hours. The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.[6][8]

Visualization of Synthetic Strategies

The decision-making process for selecting a neopentylation strategy can be visualized as a workflow.

cluster_start Define Synthetic Goal cluster_reagent Reagent Selection cluster_reaction Reaction Type cluster_considerations Key Considerations Start Introduce Neopentyl Group Brosylate This compound Start->Brosylate Halide Neopentyl Iodide/Bromide Start->Halide Alcohol Neopentyl Alcohol Start->Alcohol SN2 SN2 Displacement Brosylate->SN2 Williamson Williamson Ether Synthesis Halide->Williamson Mitsunobu Mitsunobu Reaction Alcohol->Mitsunobu Steglich Steglich Esterification Alcohol->Steglich Cost Cost SN2->Cost Yield Yield SN2->Yield Conditions Conditions SN2->Conditions Williamson->Cost Williamson->Yield Williamson->Conditions Byproducts Byproducts Williamson->Byproducts Mitsunobu->Cost Mitsunobu->Yield Mitsunobu->Conditions Mitsunobu->Byproducts Steglich->Cost Steglich->Yield Steglich->Conditions Steglich->Byproducts

Caption: Decision workflow for neopentylation.

The synthesis of this compound itself is a straightforward process.

Neopentyl_Alcohol Neopentyl Alcohol Reaction Stir Overnight at RT Neopentyl_Alcohol->Reaction Brosyl_Chloride 4-Bromobenzenesulfonyl Chloride Brosyl_Chloride->Reaction Pyridine Pyridine (Base/Solvent) Pyridine->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthesis of this compound.

Conclusion and Recommendations

Based on the available data, a comprehensive cost-benefit analysis of this compound is hampered by the lack of published applications for neopentylation. While the reagent can be synthesized cost-effectively on a large scale from readily available starting materials, its performance in comparison to established methods remains to be demonstrated in the literature.

Key Takeaways:

  • Cost: For large-scale synthesis, preparing this compound in-house is significantly more economical than purchasing it from laboratory suppliers.

  • Performance: Due to the high steric hindrance of the neopentyl group, S\textsubscript{N}2 reactions with neopentyl sulfonates are expected to be slow. Neopentyl halides appear to be more reactive in this regard.

  • Alternatives: The Williamson ether synthesis, Mitsunobu reaction, and Steglich esterification are well-established, high-yielding methods for introducing neopentyl groups, particularly for the formation of ethers and esters from neopentyl alcohol.

Recommendations for Researchers:

  • For small-scale synthesis where cost is less of a concern and a robust method is required, the Mitsunobu reaction or Steglich esterification using neopentyl alcohol are excellent choices for forming esters.

  • For the synthesis of neopentyl ethers, the Williamson ether synthesis with neopentyl iodide is a viable, albeit potentially low-yielding due to elimination, option.

  • The use of This compound should be considered experimental. Researchers may find it useful for specific applications where other methods have failed, but preliminary small-scale trials are essential to determine its efficacy for a given substrate. Further research into the reaction conditions that might favor substitution over elimination with this reagent is warranted.

References

Spectroscopic Comparison of Neopentyl 4-bromobenzenesulfonate and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the spectroscopic characteristics of Neopentyl 4-bromobenzenesulfonate alongside its p-toluenesulfonate and 4-nitrobenzenesulfonate analogues is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative summary of their key spectral features, supported by experimental data, to facilitate their identification and characterization in a laboratory setting.

This report delves into the ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound and compares it with two common analogues: Neopentyl p-toluenesulfonate (a tosylate) and Neopentyl 4-nitrobenzenesulfonate (a nosylate). Understanding the distinct spectroscopic signatures of these molecules is crucial for their synthesis, purification, and application in various research and development endeavors.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound and its analogues. This data has been compiled from various spectral databases and literature sources.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spectrometry (m/z)
This compound Aromatic: ~7.7-7.9 (m); Neopentyl CH₂: ~3.8 (s); Neopentyl C(CH₃)₃: ~0.9 (s)Aromatic C-Br: ~129; Aromatic CH: ~129-132; Aromatic C-S: ~135; O-CH₂: ~78; C(CH₃)₃: ~31; C(CH₃)₃: ~26~1360 (S=O stretch), ~1180 (S=O stretch), ~1090 (C-O stretch), ~740 (C-Br stretch)M⁺: 306/308 (due to Br isotopes)
Neopentyl p-toluenesulfonate Aromatic: ~7.3-7.8 (m); Neopentyl CH₂: ~3.7 (s); Aromatic CH₃: ~2.4 (s); Neopentyl C(CH₃)₃: ~0.9 (s)Aromatic CH: ~127-130; Aromatic C-S: ~134; Aromatic C-CH₃: ~145; O-CH₂: ~77; C(CH₃)₃: ~31; C(CH₃)₃: ~26; Ar-CH₃: ~21~1360 (S=O stretch), ~1175 (S=O stretch), ~1100 (C-O stretch), ~815 (para-subst. bend)M⁺: 242
Neopentyl 4-nitrobenzenesulfonate Aromatic: ~8.1-8.4 (m); Neopentyl CH₂: ~4.0 (s); Neopentyl C(CH₃)₃: ~1.0 (s)Aromatic CH: ~124-129; Aromatic C-S: ~144; Aromatic C-NO₂: ~151; O-CH₂: ~79; C(CH₃)₃: ~32; C(CH₃)₃: ~26~1530 (NO₂ asymm. stretch), ~1350 (NO₂ symm. stretch), ~1370 (S=O stretch), ~1180 (S=O stretch)M⁺: 273

Experimental Protocols

Synthesis of this compound

A detailed procedure for the synthesis of this compound is as follows[1]:

  • To a round-bottom flask, add 4-bromobenzenesulfonyl chloride (2.20 g, 8.61 mmol) and pyridine (30 mL).

  • While stirring at ambient temperature, add neopentyl alcohol (1.39 mL, 12.91 mmol).

  • Continue stirring the reaction mixture overnight at ambient temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate, 0.05 N aqueous hydrochloric acid, and brine.

  • Dry the organic layer over sodium sulfate and concentrate it in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, using a 30%-50% gradient of dichloromethane in hexanes, to yield the final product (2.24 g, 85%).

General Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0 ppm).

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or as a thin film. Liquid samples can be analyzed as a neat film between two salt plates (e.g., NaCl or KBr).

Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Visualizing Synthesis and Analysis

The following diagrams illustrate the general structure of the compounds and the workflow for their synthesis and analysis.

General Structure of Neopentyl Benzenesulfonate Analogues A Benzenesulfonyl Core B Neopentyl Group (-OCH2C(CH3)3) A->B Ester Linkage C Para Substituent (X) A->C X1 Br (Bromobenzenesulfonate) C->X1 X2 CH3 (Toluenesulfonate) C->X2 X3 NO2 (Nitrobenzenesulfonate) C->X3

Caption: General chemical structure of the compared compounds.

Experimental Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis A Reactants: Neopentyl Alcohol & Substituted Benzenesulfonyl Chloride B Reaction in Pyridine A->B C Workup & Purification B->C D ¹H NMR C->D E ¹³C NMR C->E F IR Spectroscopy C->F G Mass Spectrometry C->G H H D->H Data Interpretation & Comparison E->H Data Interpretation & Comparison F->H Data Interpretation & Comparison G->H Data Interpretation & Comparison

Caption: Workflow from synthesis to spectroscopic analysis.

References

A Comparative Guide to Catalysts in Cross-Coupling Reactions of Neopentyl 4-bromobenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. Neopentyl 4-bromobenzenesulfonate has emerged as a versatile building block in these endeavors. The selection of an appropriate catalyst is paramount to the success of these transformations, directly impacting reaction yield, efficiency, and substrate scope. This guide provides a comparative analysis of various catalysts utilized in cross-coupling reactions involving this compound, supported by experimental data.

Performance Overview of Catalytic Systems

The cross-coupling of this compound has been successfully achieved using both palladium and nickel-based catalytic systems. These reactions, including the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination, allow for the introduction of a wide range of functionalities. The choice between palladium and nickel catalysts often depends on the specific coupling partners, desired reaction conditions, and cost considerations. While palladium catalysts are often lauded for their broad functional group tolerance, nickel catalysts can offer a more cost-effective alternative and exhibit unique reactivity, particularly with more challenging substrates.

Catalyst SystemCoupling ReactionCoupling PartnerSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ Suzuki-MiyauraArylboronic acidToluene/H₂O1008-12High
(PPh₃)₂NiCl₂ Grignard CouplingAlkyl/Aryl GrignardEtherRefluxN/AHigh
Pd-PEPPSI-IPr NegishiArylsodiumTHF/NMP703Good
Pd₂(dba)₃ / SPhos NegishiSerine-derived organozincN/AN/AN/AGood
Pd(OAc)₂ / RuPhos Negishiβ-halo α,β-unsaturated carbonylN/AN/AN/AHigh
Pd-BrettPhos Buchwald-HartwigAminesN/AN/AN/AHigh
Pd-RuPhos Buchwald-HartwigAminesN/AN/AN/AHigh

Note: "High" and "Good" yields are reported as described in the source literature, specific percentages were not always available. N/A indicates data not specified in the available search results.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for key cross-coupling reactions involving aryl sulfonates.

Suzuki-Miyaura Coupling of Aryl Bromides

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl bromides, which is applicable to this compound.

Catalyst System: Pd(PPh₃)₄ with Na₂CO₃ as the base.

Procedure:

  • A mixture of the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Na₂CO₃ (3.0 equiv.), and Pd(PPh₃)₄ (5 mol%) is prepared in a reaction vessel.

  • Toluene and water (3:1 ratio) are added as the solvent system.

  • The reaction mixture is heated to 100 °C and stirred for 8-12 hours.

  • Upon completion, the reaction is cooled to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired biaryl compound.

Negishi Cross-Coupling of Aryl Halides

The following is a general procedure for the Negishi coupling, which can be adapted for this compound.

Catalyst System: Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos).

Procedure:

  • In a glovebox, a reaction tube is charged with Pd₂(dba)₃ (0.5 mol%) and SPhos (1.2 mol%).

  • The aryl halide (1.0 mmol) and a solution of the organozinc reagent (1.2 mmol) in a suitable solvent (e.g., THF) are added.

  • The reaction tube is sealed and heated to the desired temperature (e.g., 70 °C) for the specified time.

  • After cooling to room temperature, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl.

  • The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification of the residue by chromatography affords the cross-coupled product.

Catalyst Performance and Selection: A Visualized Workflow

The selection of an optimal catalyst system is a critical step in reaction development. The following workflow illustrates the key considerations and steps involved in this process.

Catalyst_Selection_Workflow Catalyst Selection Workflow for Cross-Coupling Reactions cluster_0 Initial Considerations cluster_1 Catalyst Screening cluster_2 Optimization and Analysis A Define Coupling Reaction (e.g., Suzuki, Negishi, Buchwald-Hartwig) B Identify Coupling Partners (this compound + Nucleophile) A->B C Select Catalyst Type (Palladium vs. Nickel) B->C D Choose Ligand (e.g., PPh₃, Buchwald ligands, NHCs) C->D E Screen Reaction Conditions (Solvent, Base, Temperature) D->E F Analyze Reaction Outcome (Yield, Purity, Reaction Time) E->F G Optimize Leading Catalyst System F->G H Final Protocol G->H

Caption: A workflow diagram illustrating the decision-making process for selecting a catalyst.

Signaling Pathways in Catalysis

The catalytic cycle of palladium-catalyzed cross-coupling reactions is a well-established signaling pathway in organic chemistry. The general mechanism involves a series of key steps that regenerate the active catalyst.

Catalytic_Cycle Generalized Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)-R' Ln Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: A diagram of the generalized catalytic cycle for palladium-catalyzed cross-coupling.

Safety Operating Guide

Proper Disposal of Neopentyl 4-bromobenzenesulfonate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of neopentyl 4-bromobenzenesulfonate, a compound commonly used in chemical synthesis. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to these guidelines is critical for personal safety and environmental protection.

Key Chemical and Hazard Information

A thorough understanding of the chemical properties and associated hazards of this compound is the first step in safe handling and disposal. The following table summarizes critical data for this compound.

PropertyValueCitation
Molecular Formula C₁₁H₁₅BrO₃S[1]
Molecular Weight 307.21 g/mol [1]
Appearance White to almost white crystal/powder
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)
Incompatible Materials Strong oxidizing agents

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.

start Start: this compound Waste spill Small Spill (<1g) start->spill bulk Bulk Waste (>1g) or Contaminated Materials start->bulk absorb Absorb with inert material (e.g., vermiculite, sand) spill->absorb Yes neutralize Chemical Neutralization (Hydrolysis) bulk->neutralize Yes collect Collect in a sealed, labeled container absorb->collect containerize Place in a labeled, sealed hazardous waste container collect->containerize neutralize->containerize disposal Dispose through licensed hazardous waste facility containerize->disposal

Caption: Disposal workflow for this compound.

Experimental Protocol: Chemical Neutralization (Hydrolysis)

For small quantities of this compound, chemical neutralization via hydrolysis can be performed to degrade the compound before disposal. This procedure should be carried out in a fume hood with appropriate personal protective equipment (PPE).

Materials:

  • This compound waste

  • 1 M Sodium hydroxide (NaOH) solution

  • Ethanol (or other suitable solvent)

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • pH paper or pH meter

Procedure:

  • Dissolution: Carefully transfer the this compound waste into a beaker or flask. Add a sufficient amount of ethanol to dissolve the solid. Gentle warming may be required to facilitate dissolution.

  • Hydrolysis: While stirring, slowly add a 1 M sodium hydroxide solution to the dissolved waste. A general guideline is to use a 2-fold molar excess of NaOH relative to the sulfonate ester.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for several hours (e.g., 4-6 hours) to ensure complete hydrolysis. The reaction can be gently heated (e.g., to 40-50°C) to accelerate the process.

  • Neutralization Confirmation: After the reaction period, check the pH of the solution to ensure it is basic. If necessary, add more NaOH solution.

  • Final Disposal: The resulting solution, containing sodium 4-bromobenzenesulfonate and neopentyl alcohol, should be transferred to a properly labeled hazardous waste container for disposal through a licensed waste management company.

Step-by-Step Disposal Procedures

1. Small Spills (< 1 gram):

  • Step 1: Isolate the Area. Cordon off the area of the spill to prevent cross-contamination.

  • Step 2: Wear Appropriate PPE. At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.

  • Step 3: Absorb the Spill. Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

  • Step 4: Collect the Waste. Carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.

  • Step 5: Decontaminate the Area. Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water. Collect all cleaning materials in the same hazardous waste container.

  • Step 6: Dispose of Waste. The sealed container should be disposed of through your institution's hazardous waste management program.

2. Bulk Waste (> 1 gram) and Contaminated Materials:

  • Step 1: Containerize Waste. All bulk waste, including unused product and heavily contaminated materials (e.g., filter paper, silica gel), should be placed in a clearly labeled, sealed, and compatible hazardous waste container.

  • Step 2: Chemical Treatment (Optional but Recommended for Small Lab Quantities). For manageable quantities, consider chemical neutralization via the hydrolysis protocol described above to reduce the reactivity of the waste.

  • Step 3: Arrange for Professional Disposal. The primary method for the disposal of brominated organic compounds is through a licensed hazardous waste disposal facility, which will typically use high-temperature incineration with appropriate scrubbers to manage harmful byproducts.[2] Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the containerized waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

By following these procedures, you can ensure the safe and responsible disposal of this compound, minimizing risks to yourself, your colleagues, and the environment.

References

Safeguarding Your Research: A Guide to Handling Neopentyl 4-bromobenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the handling of Neopentyl 4-bromobenzenesulfonate (CAS No. 14248-15-8) in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of all personnel and the integrity of research outcomes. This potent organic compound necessitates careful handling due to its identified hazards.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Due to these hazards, the following minimum PPE is mandatory when handling this compound.

Hazard Data Summary
Identifier This compound
CAS Number 14248-15-8
Molecular Formula C11H15BrO3S
Molecular Weight 307.21 g/mol [1]
Physical State Solid
GHS Hazard Statements H302, H315, H319, H335
Signal Word Warning

Recommended Personal Protective Equipment:

  • Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use.

  • Eye and Face Protection: Chemical safety goggles are required at all times. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A standard laboratory coat must be worn and fully buttoned. For tasks with a higher potential for exposure, consider a chemical-resistant apron.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If dust or aerosols are likely to be generated and a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is necessary.

Operational Plan for Safe Handling

The following step-by-step procedures are designed to minimize exposure and ensure safe handling of this compound throughout its lifecycle in the laboratory.

Caption: Workflow for the safe handling of this compound.

Step 1: Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Step 2: Preparation and Weighing

  • All weighing and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.

  • Use dedicated, clean spatulas and weighing boats.

  • Ensure an eyewash station and safety shower are readily accessible.

Step 3: Experimental Use

  • Handle the compound in a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Keep the container tightly closed when not in use.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

Step 4: Spill Response

  • In case of a small spill, and if you are trained to do so, carefully clean it up.

  • Wear the appropriate PPE, including respiratory protection.

  • For solid spills, gently sweep or scoop the material to avoid creating dust. Place it in a labeled, sealed container for disposal.

  • For solutions, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect any unused this compound and any grossly contaminated disposable items (e.g., weighing boats, paper towels) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag.

Disposal Procedure:

  • All waste must be disposed of through your institution's hazardous waste management program.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

By adhering to these safety protocols, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.

References

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